2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-6-2-4-7(9)8(10)5-3-6/h6-8H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWWFIRHFFEWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane, a key bicyclic amine scaffold of interest in medicinal chemistry and drug development. The document outlines detailed methodologies for the synthesis of crucial precursors and explores several potential pathways to the target molecule, including reductive amination and classical rearrangement reactions.
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most viable routes originate from the corresponding ketone, 8-methyl-8-azabicyclo[3.2.1]octan-2-one, or the C2-functionalized carboxylic acid or carboxamide derivatives. The primary synthetic transformations to install the C2-amino group include:
-
Reductive Amination of 8-methyl-8-azabicyclo[3.2.1]octan-2-one.
-
Hofmann Rearrangement of 8-methyl-8-azabicyclo[3.2.1]octane-2-carboxamide.
-
Curtius Rearrangement of 8-methyl-8-azabicyclo[3.2.1]octane-2-carbonyl azide, derived from the corresponding carboxylic acid.
-
Schmidt Rearrangement of 8-methyl-8-azabicyclo[3.2.1]octan-2-one.
-
Reduction of a 2-azido or 2-oximino derivative.
This guide will detail the synthesis of the key precursors and provide generalized experimental protocols for these transformations, allowing for adaptation and optimization in a research setting.
Synthesis of Key Precursors
The successful synthesis of this compound is contingent on the efficient preparation of its precursors.
Synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-2-one
The ketone precursor can be synthesized from tropinone, which is commercially available or can be prepared via the Robinson tropinone synthesis. A common route to the 2-keto derivative involves a two-step process of aldol condensation followed by dehydration.
Experimental Protocol:
A two-step synthesis of 2-arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-ones from tropinone has been described, which can be adapted for the synthesis of the 2-keto precursor.[1]
-
Aldol Condensation: To a solution of tropinone (1 equivalent) in dry THF at -78 °C under a nitrogen atmosphere, a solution of lithium diisopropylamide (LDA) (1.1 equivalents) is added slowly. The mixture is stirred for 2 hours at -78 °C. An appropriate aryl aldehyde (1.05 equivalents) in THF is then added, and the reaction is stirred for a further 4 hours at -78 °C. The reaction is quenched with saturated aqueous NH4Cl.
-
Dehydration: The crude product from the aldol condensation is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (pTsOH) is added. The mixture is refluxed until dehydration is complete.
Note: For the synthesis of the unsubstituted 8-methyl-8-azabicyclo[3.2.1]octan-2-one, a different strategy starting from a suitable precursor would be required as the above protocol introduces an arylidene group.
Synthesis of 8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid and -2-carboxamide
The C2-carboxylic acid can serve as a precursor to the C2-carboxamide for the Hofmann rearrangement or the acyl azide for the Curtius rearrangement. The synthesis of related 8-azabicyclo[3.2.1]octane-2-carboxylic acid derivatives has been reported in the context of medicinal chemistry research.[2][3]
Synthetic Pathways to this compound
The following sections outline the primary synthetic routes to the target amine from the key precursors.
Pathway 1: Reductive Amination
Reductive amination of 8-methyl-8-azabicyclo[3.2.1]octan-2-one with an ammonia source is a direct and efficient method to introduce the amino group.
Experimental Protocol (General):
-
To a solution of 8-methyl-8-azabicyclo[3.2.1]octan-2-one in a suitable solvent (e.g., methanol), an ammonia source (e.g., ammonium acetate, ammonia in methanol) is added.
-
A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H2/Pd-C) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred until completion, as monitored by techniques such as TLC or LC-MS.
-
The reaction is worked up by quenching the excess reducing agent, followed by extraction and purification of the product.
Quantitative Data Comparison for Reductive Amination of a Related Ketone:
| Ketone | Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |
| 8-methyl-8-azabicyclo[3.2.1]octan-3-one | Ammonium formate | 10% Pd/C | Methanol/Water | 83 | [4] |
Pathway 2: Hofmann Rearrangement
The Hofmann rearrangement provides a route to the target amine from the corresponding C2-carboxamide with the loss of one carbon atom.
Experimental Protocol (General): [5]
-
8-methyl-8-azabicyclo[3.2.1]octane-2-carboxamide is treated with a solution of bromine in aqueous sodium hydroxide at low temperature (e.g., 0-5 °C).
-
The reaction mixture is then warmed to facilitate the rearrangement to the isocyanate intermediate.
-
Hydrolysis of the isocyanate in the aqueous basic solution, followed by heating, leads to the formation of the amine and carbon dioxide.
-
The product is isolated by extraction and purified.
Pathway 3: Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, derived from the C2-carboxylic acid, to an isocyanate which is then hydrolyzed to the amine.[6]
Experimental Protocol (General):
-
Acyl Azide Formation: 8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. The acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone, THF) to form the acyl azide.
-
Rearrangement and Hydrolysis: The acyl azide solution is heated in an inert solvent (e.g., toluene, benzene) to induce the rearrangement to the isocyanate. Subsequent hydrolysis with aqueous acid yields the desired amine.
Pathway 4: Schmidt Rearrangement
The Schmidt reaction allows for the conversion of the C2-ketone directly to a lactam, which can then be reduced to the cyclic amine. Alternatively, if applied to the C2-carboxylic acid, it can yield the amine directly.[2][7]
Experimental Protocol (General):
-
To a solution of 8-methyl-8-azabicyclo[3.2.1]octan-2-one in a strong acid (e.g., sulfuric acid, trifluoroacetic acid), sodium azide is added portion-wise at a controlled temperature.
-
The reaction is stirred until the rearrangement to the lactam is complete.
-
The resulting lactam is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.
Summary of Synthetic Pathways
The table below summarizes the key features of the discussed synthetic pathways.
| Pathway | Starting Material | Key Intermediate | Key Reagents | Advantages | Disadvantages |
| Reductive Amination | 8-Methyl-8-azabicyclo[3.2.1]octan-2-one | Imine | NH3 source, Reducing agent | Direct, often high yielding | May require pressure for ammonia |
| Hofmann Rearrangement | 8-Methyl-8-azabicyclo[3.2.1]octane-2-carboxamide | Isocyanate | Br2, NaOH | Well-established, reliable | Use of toxic bromine |
| Curtius Rearrangement | 8-Methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | Acyl azide, Isocyanate | SOCl2, NaN3 | Milder than Hofmann, versatile | Use of potentially explosive azides |
| Schmidt Rearrangement | 8-Methyl-8-azabicyclo[3.2.1]octan-2-one | Lactam | HN3, H+ | One-pot potential from ketone | Use of highly toxic and explosive hydrazoic acid |
Conclusion
The synthesis of this compound can be achieved through several established synthetic methodologies. The choice of the optimal route will depend on the availability of starting materials, scalability requirements, and safety considerations. Reductive amination of the corresponding 2-ketone offers a direct and potentially high-yielding approach. The Hofmann, Curtius, and Schmidt rearrangements provide classic and reliable alternatives from the corresponding carboxamide, carboxylic acid, or ketone, respectively, each with its own set of advantages and challenges. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of the synthesis of this important bicyclic amine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. addi.ehu.es [addi.ehu.es]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane (CAS: 1314981-01-5), a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs and computationally predicted values to offer a thorough profile for research and development purposes.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the tables below. These values are essential for predicting the compound's behavior in various experimental and biological systems, including its solubility, absorption, and distribution characteristics.
Table 1: General and Calculated Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂ | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| SMILES | CN1C2CCC(N)C1CC2 | [1] |
| Calculated logP | 0.89 | Molinspiration |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | Molinspiration |
| Number of Hydrogen Bond Acceptors | 2 | Molinspiration |
| Number of Hydrogen Bond Donors | 2 | Molinspiration |
| Number of Rotatable Bonds | 0 | Molinspiration |
Table 2: Estimated/Predicted Physicochemical Properties
| Property | Estimated Value | Notes and Comparative Data |
| pKa (Tertiary Amine) | ~11.0 | A pKa of 11.03 is reported for the structurally similar 3-Aminotropane. |
| pKa (Primary Amine) | ~9-10 | Typical range for primary aliphatic amines. |
| Boiling Point | 180-190 °C | The isomer, endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, has a reported boiling point of 181.6°C[2]. The parent scaffold, tropane, boils at 163-169°C[3][4]. The presence of the additional amino group is expected to increase the boiling point due to hydrogen bonding[5][6]. |
| Melting Point | Not Available | No experimental data is readily available. Many tropane derivatives are liquids or low-melting solids at room temperature[7]. |
| Solubility | Soluble in water | The presence of two amine groups capable of hydrogen bonding suggests good aqueous solubility[5][6]. |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are standard in the field and can be adapted for the specific analysis of this compound.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable groups.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. To ensure the full dissolution of the compound, a co-solvent such as methanol may be used, creating a binary mixture (e.g., 1:9 methanol/water v/v).
-
Titration Setup: The sample solution is placed in a thermostatted vessel and stirred continuously. A calibrated combined pH electrode is immersed in the solution to monitor the pH.
-
Titration Process: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the amine solution using a calibrated burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of each respective amine group has been protonated. Since the compound has two basic nitrogen atoms, two distinct equivalence points and corresponding pKa values are expected.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.
Methodology:
-
Phase Preparation: High-purity n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: A known amount of this compound is dissolved in the pre-saturated aqueous or octanol phase.
-
Partitioning: A precise volume of the prepared sample solution is mixed with a precise volume of the other pre-saturated phase in a separation funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning, and then allowed to stand undisturbed for complete phase separation. Centrifugation can be used to accelerate this process.
-
Concentration Analysis: The concentration of the compound in each phase (aqueous and octanol) is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or GC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Application in Drug Discovery and Development
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including tropane alkaloids. The presence of a primary amine at the 2-position provides a versatile handle for chemical modification, allowing for the synthesis of libraries of compounds for screening against various biological targets. The physicochemical properties outlined in this guide are critical for the rational design of analogs with improved pharmacokinetic and pharmacodynamic profiles. The basicity of the amine groups influences receptor binding and solubility, while the lipophilicity (logP) is a key determinant of membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This technical guide serves as a foundational resource for researchers working with this compound, providing essential data and methodologies to support its application in the synthesis and development of novel therapeutic agents.
References
- 1. This compound 97% | CAS: 1314981-01-5 | AChemBlock [achemblock.com]
- 2. CAS#:87571-88-8 | endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | Chemsrc [chemsrc.com]
- 3. Tropane [bionity.com]
- 4. Tropane - Wikipedia [en.wikipedia.org]
- 5. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 120-29-6 CAS MSDS (Tropine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to the Structure Elucidation of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane, a substituted tropane derivative. Due to the scarcity of published experimental data for this specific molecule, this guide focuses on the foundational principles and experimental protocols applicable to the structural characterization of its exo and endo isomers. The content herein leverages data from closely related analogs to illustrate the application of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers involved in the synthesis and characterization of novel bicyclic amines and related compounds in the field of drug discovery and development.
Introduction
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a core structural motif in a wide range of biologically active natural products and synthetic molecules.[1] The substitution pattern and stereochemistry of these bicyclic compounds are critical for their pharmacological activity. This compound presents two possible diastereomers: the exo and endo isomers, where the amino group at the C-2 position is oriented either away from or towards the six-membered ring of the bicyclic system, respectively. The unambiguous determination of the stereochemistry is paramount for structure-activity relationship (SAR) studies and drug design.
This guide outlines the key analytical techniques and experimental workflows for the synthesis and complete structural characterization of these isomers.
Synthesis of exo- and endo-2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
A plausible synthetic route to the target compounds starts from the readily available tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). While a specific protocol for the 2-amino derivative is not detailed in the reviewed literature, a general and logical synthetic pathway can be proposed, as illustrated in the workflow below. This proposed synthesis involves the conversion of tropinone to its 2-oximino derivative, followed by a stereoselective reduction.
Figure 1: Proposed synthetic workflow for exo- and endo-2-Amino-8-methyl-8-azabicyclo[3.2.1]octane.
Experimental Protocol: Synthesis of 2-Oximinotropinone (Hypothetical)
-
Dissolution: Dissolve tropinone in a suitable solvent such as ethanol.
-
Addition of Oximating Agent: Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) in water to the tropinone solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Remove the solvent under reduced pressure. Neutralize the residue with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., chloroform).
-
Purification: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the crude 2-oximinotropinone. Purify further by recrystallization or column chromatography.
Experimental Protocol: Stereoselective Reduction of 2-Oximinotropinone (Hypothetical)
The stereochemical outcome of the reduction of the oxime is dependent on the choice of reducing agent.
-
For the exo-isomer: Catalytic hydrogenation (e.g., H₂ over PtO₂ or Raney Nickel) or dissolving metal reductions (e.g., sodium in ethanol) are expected to favor the formation of the exo-amine due to steric hindrance, directing the hydride attack from the less hindered face.
-
For the endo-isomer: Complex metal hydrides like lithium aluminum hydride (LiAlH₄) may lead to a higher proportion of the endo-amine.
-
Dissolution: Dissolve 2-oximinotropinone in an appropriate solvent (e.g., ethanol for Na/EtOH, or anhydrous diethyl ether/THF for LiAlH₄).
-
Addition of Reducing Agent: For the Na/EtOH reduction, add metallic sodium in portions to the ethanolic solution at reflux. For the LiAlH₄ reduction, add the oxime solution dropwise to a stirred suspension of LiAlH₄ in anhydrous ether at 0 °C.
-
Reaction: Stir the reaction mixture for a specified period.
-
Quenching and Work-up: For the Na/EtOH reduction, cool the mixture and carefully add water. For the LiAlH₄ reduction, quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
-
Extraction and Purification: Filter the reaction mixture and extract the filtrate with an organic solvent. Dry, filter, and concentrate the organic extracts. The resulting mixture of exo and endo isomers can be separated by column chromatography.
Spectroscopic Characterization
The elucidation of the precise structure and stereochemistry of the exo and endo isomers relies heavily on a combination of NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the stereochemistry of the amino group. Key techniques include ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and NOESY.
3.1.1. Predicted ¹H and ¹³C NMR Spectral Data
While specific data for this compound is not available, the following tables provide predicted chemical shifts based on known data for similar tropane derivatives. The key differentiating signals are expected to be those of the proton at C-2 and the adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | exo-Isomer (Predicted) | endo-Isomer (Predicted) | Key Differentiating Features |
| H-1 | ~2.9 - 3.2 | ~2.9 - 3.2 | Bridgehead proton |
| H-2 | ~2.8 - 3.1 (triplet) | ~3.2 - 3.5 (multiplet) | exo-H2 is typically upfield of endo-H2 . The coupling pattern will also differ. |
| H-3 (axial) | ~1.8 - 2.1 | ~1.5 - 1.8 | |
| H-3 (equatorial) | ~2.0 - 2.3 | ~1.9 - 2.2 | |
| H-4 (axial) | ~1.6 - 1.9 | ~1.6 - 1.9 | |
| H-4 (equatorial) | ~2.1 - 2.4 | ~2.1 - 2.4 | |
| H-5 | ~2.9 - 3.2 | ~2.9 - 3.2 | Bridgehead proton |
| H-6, H-7 | ~1.5 - 2.0 | ~1.5 - 2.0 | Methylene protons |
| N-CH₃ | ~2.2 - 2.5 | ~2.2 - 2.5 | |
| NH₂ | Variable | Variable | Broad singlet, exchangeable with D₂O |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | exo-Isomer (Predicted) | endo-Isomer (Predicted) | Key Differentiating Features |
| C-1 | ~60 - 65 | ~60 - 65 | Bridgehead carbon |
| C-2 | ~50 - 55 | ~55 - 60 | C-2 in the exo-isomer is expected to be upfield compared to the endo-isomer due to steric effects. |
| C-3 | ~35 - 40 | ~30 - 35 | |
| C-4 | ~25 - 30 | ~25 - 30 | |
| C-5 | ~60 - 65 | ~60 - 65 | Bridgehead carbon |
| C-6 | ~28 - 33 | ~28 - 33 | |
| C-7 | ~28 - 33 | ~28 - 33 | |
| N-CH₃ | ~40 - 45 | ~40 - 45 |
3.1.2. 2D NMR Spectroscopy for Structure Confirmation
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity of the proton spin systems within the bicyclic framework.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on the proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is useful for assigning quaternary carbons and confirming the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for determining the exo/endo stereochemistry. The NOE is a through-space interaction, and its intensity is inversely proportional to the sixth power of the distance between two protons.
-
For the exo-isomer , a strong NOE correlation is expected between the H-2 proton and the bridge protons (H-6, H-7).
-
For the endo-isomer , a strong NOE correlation is expected between the H-2 proton and the bridgehead protons (H-1, H-5).
-
Figure 2: Key NOESY correlations for distinguishing exo and endo isomers.
3.1.3. Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified amine in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O for the hydrochloride salt) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the acquired data using appropriate software. Assign the proton signals using COSY and coupling constant information. Assign the carbon signals using HSQC and HMBC data. Analyze the NOESY spectrum to determine the stereochemistry based on the key through-space correlations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound and its fragmentation pattern can offer structural clues.
3.2.1. Expected Fragmentation Pattern
The molecular formula of this compound is C₈H₁₆N₂. The nominal molecular weight is 140 g/mol . As it contains an even number of nitrogen atoms, the molecular ion peak (M⁺˙) in the electron ionization (EI) mass spectrum is expected at an even m/z value.
The fragmentation of cyclic amines is often complex. For the target molecule, the following fragmentation pathways are plausible:
-
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This can lead to the loss of an ethyl or propyl radical from the bicyclic system.
-
Loss of the amino group: Cleavage of the C-N bond can result in the loss of an NH₂ radical (m/z 16).
-
Ring opening and subsequent fragmentation: The bicyclic ring can undergo cleavage to form various smaller charged fragments.
Figure 3: Plausible mass spectrometry fragmentation pathways.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Notes |
| 140 | [C₈H₁₆N₂]⁺˙ | Molecular ion |
| 125 | [M - CH₃]⁺ | Loss of the N-methyl group (less likely as a primary fragmentation) |
| 124 | [M - NH₂]⁺ | Loss of the amino group |
| 111 | [M - C₂H₅]⁺ | α-cleavage |
| 97 | [M - C₃H₇]⁺ | α-cleavage |
| 94 | [C₇H₁₂]⁺ | Formation of a stable tropylium-like ion after rearrangement |
3.2.2. Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or coupled to a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) to generate fragment ions and determine the fragmentation pattern. Electrospray Ionization (ESI) can be used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with predicted pathways to support the proposed structure.
Signaling Pathways and Biological Context
The 8-azabicyclo[3.2.1]octane scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). Derivatives of this scaffold have been shown to interact with a variety of receptors and transporters, including muscarinic acetylcholine receptors, dopamine transporters, and serotonin transporters.
While no specific signaling pathways involving this compound have been identified in the reviewed literature, its structural similarity to other biologically active tropanes suggests potential activity at monoamine transporters or other CNS targets. Further pharmacological screening would be necessary to elucidate its biological role.
Figure 4: Logical relationship for potential biological activity.
Conclusion
The definitive structure elucidation of the exo and endo isomers of this compound requires a systematic application of modern spectroscopic techniques. While direct experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis and characterization based on established principles and data from analogous structures. The key to differentiating the stereoisomers lies in the careful analysis of 2D NMR data, particularly NOESY spectra, which can unambiguously establish the spatial orientation of the C-2 amino group. The methodologies outlined herein are broadly applicable to the structural analysis of other substituted bicyclic amines, making this guide a valuable resource for researchers in synthetic and medicinal chemistry.
References
Spectroscopic Analysis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane (CAS: 1314981-01-5). Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this document outlines the general physical and chemical properties, and presents standardized, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to this class of bicyclic amines. Furthermore, a general workflow for the spectroscopic analysis of a newly synthesized compound is provided. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar molecular scaffolds.
Introduction
This compound is a bicyclic amine belonging to the tropane alkaloid family.[1] The rigid 8-azabicyclo[3.2.1]octane core is a significant scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1] Accurate spectroscopic characterization is a critical step in the synthesis and quality control of such molecules, ensuring structural integrity and purity.
Disclaimer: As of the date of this publication, specific experimental NMR, IR, and MS spectra for this compound are not available in the public scientific literature or chemical databases. The data presented in this guide are based on general principles of spectroscopy for this compound class.
Compound Identification and Properties
The fundamental properties of this compound are summarized in the table below.[2][3]
| Property | Value |
| IUPAC Name | 8-methyl-8-azabicyclo[3.2.1]octan-2-amine |
| CAS Number | 1314981-01-5 |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| Canonical SMILES | CN1C2CCC(C1CC2)N |
Predicted Spectroscopic Data (Hypothetical)
While experimental data is unavailable, the following tables outline the expected characteristic signals in NMR, IR, and MS analyses based on the known structure and general spectroscopic principles for similar amines.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 2.5 - 3.5 | m | 1H | H-2 (CH-NH₂) |
| ~ 3.0 - 3.5 | m | 2H | H-1, H-5 (Bridgehead CH) |
| ~ 2.3 | s | 3H | N-CH₃ |
| ~ 1.5 - 2.2 | m | 8H | Bicyclic ring CH₂ |
| ~ 1.5 (broad) | s | 2H | NH₂ |
Note: In ¹H NMR spectroscopy, the signals for N-H protons are often broad and their chemical shift can vary. Adding D₂O to the sample would cause the N-H signal to disappear, which is a useful method for its identification.[4][5]
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 50 - 60 | CH | C-2 (CH-NH₂) |
| ~ 60 - 70 | CH | C-1, C-5 (Bridgehead) |
| ~ 40 - 50 | CH₃ | N-CH₃ |
| ~ 25 - 40 | CH₂ | Bicyclic ring carbons |
Note: Carbons adjacent to nitrogen atoms are typically deshielded and appear at a higher chemical shift compared to simple alkanes.[4]
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3300 - 3500 | Medium, Sharp | N-H stretch (primary amine, two bands) |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 1580 - 1650 | Medium | N-H bend (primary amine) |
| 1020 - 1250 | Medium-Weak | C-N stretch (aliphatic amine) |
Note: Primary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations.[6]
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 140 | [M]⁺ (Molecular Ion) |
| 125 | [M - CH₃]⁺ |
| 123 | [M - NH₃]⁺ |
| Base Peak | Dependent on fragmentation pathway |
Note: Alkylamines often undergo α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[5]
Experimental Protocols
The following are detailed, generalized methodologies for obtaining spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For a ¹H NMR spectrum, dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.[7]
-
For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.[7]
-
Ensure the sample is fully dissolved to form a homogeneous solution.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, adjust for sample concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, depending on concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest and use a liquid cell.
-
-
Instrument Parameters (FT-IR):
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent/KBr pellet).
-
Record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent compatible with the ionization method (e.g., methanol, acetonitrile).[8]
-
-
Instrumentation and Ionization:
-
Instrument Parameters (ESI-MS):
-
Mode: Positive ion mode is generally used for amines.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for ESI, [M]⁺ for EI).
-
Analyze the fragmentation pattern to deduce structural information.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized compound like this compound.
Caption: Workflow for Compound Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 97% | CAS: 1314981-01-5 | AChemBlock [achemblock.com]
- 3. 1314981-01-5 this compound AKSci 9209CX [aksci.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Isomers and Stereochemistry of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the isomers and stereochemistry of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane, a key heterocyclic scaffold with significant potential in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in public literature, this document synthesizes information from analogous structures and theoretical principles to provide a comprehensive overview. It covers the structural isomers, stereochemical considerations, potential synthetic pathways, and analytical characterization methods. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics based on the 8-azabicyclo[3.2.1]octane framework.
Introduction
The 8-azabicyclo[3.2.1]octane skeleton is a core structural motif found in a wide array of biologically active natural products and synthetic molecules, most notably the tropane alkaloids. The rigid, bicyclic nature of this scaffold imparts a defined three-dimensional geometry, making it an attractive template for the development of ligands targeting various receptors and transporters in the central nervous system. The introduction of an amino group at the 2-position of the 8-methyl-8-azabicyclo[3.2.1]octane core introduces further structural diversity and potential for specific molecular interactions, making it a valuable building block in drug discovery programs.
Understanding the complex stereochemistry of this compound is paramount for elucidating structure-activity relationships (SAR) and optimizing pharmacological profiles. This molecule possesses multiple chiral centers and can exist as a mixture of stereoisomers, including enantiomers and diastereomers. The spatial orientation of the amino group, described as endo or exo, further contributes to the isomeric complexity and significantly influences the molecule's biological activity.
Isomeric Landscape
The structure of this compound (C₈H₁₆N₂) features a bicyclic system with a nitrogen bridgehead and an amino substituent. The IUPAC name for this compound is 8-methyl-8-azabicyclo[3.2.1]octan-2-amine[1]. The core scaffold has two bridgehead chiral carbons (C1 and C5) and an additional chiral center at the carbon bearing the amino group (C2). This gives rise to a number of possible stereoisomers.
The relationship between the substituents on the six-membered ring of the bicyclic system is described using endo and exo nomenclature. The exo isomer has the substituent on the same side as the shorter (C6-C7) bridge, while the endo isomer has the substituent on the opposite side.
The possible stereoisomers of this compound are:
-
Diastereomers: endo-2-Amino-8-methyl-8-azabicyclo[3.2.1]octane and exo-2-Amino-8-methyl-8-azabicyclo[3.2.1]octane.
-
Enantiomers: Each diastereomer exists as a pair of enantiomers due to the inherent chirality of the bicyclic system. The specific enantiomers are designated by the Cahn-Ingold-Prelog (R/S) notation for the chiral centers (1, 2, and 5).
Figure 1: Stereochemical relationships of this compound.
Physicochemical Properties
| Property | endo-Isomer (Predicted/Analogous) | exo-Isomer (Predicted/Analogous) | Reference/Note |
| Molecular Formula | C₈H₁₆N₂ | C₈H₁₆N₂ | [1] |
| Molecular Weight | 140.23 g/mol | 140.23 g/mol | [1] |
| CAS Number | 1314981-01-5 (isomer unspecified) | 1314981-01-5 (isomer unspecified) | [1] |
| Melting Point | Not available | Not available | Data for analogous compounds suggest these are likely oils or low-melting solids. |
| Boiling Point | Not available | Not available | Expected to be a high-boiling liquid. |
| Optical Rotation | Not available | Not available | Enantiomers will have equal and opposite optical rotations. Racemic mixtures will have a rotation of zero. |
| pKa | Not available | Not available | Expected to have two pKa values corresponding to the two amine groups. |
Synthesis and Experimental Protocols
The synthesis of this compound isomers is not explicitly detailed in the literature. However, a plausible synthetic strategy involves the introduction of a nitrogen-containing functional group at the 2-position of an 8-methyl-8-azabicyclo[3.2.1]octane precursor, followed by reduction. The stereochemical outcome of these reactions will determine the ratio of endo and exo isomers.
A common precursor for the synthesis of substituted 8-azabicyclo[3.2.1]octanes is tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). A potential, though not experimentally verified for this specific target, synthetic pathway is outlined below.
Figure 2: A plausible, though not experimentally verified, synthetic pathway.
General Protocol for the Synthesis of 2-Azido-8-methyl-8-azabicyclo[3.2.1]octane (A Precursor)
The synthesis of an azido precursor is a common strategy for introducing an amino group. While a specific protocol for the 2-azido derivative is not available, a general procedure adapted from the synthesis of related azido-azabicyclic compounds is as follows.[2][3]
-
Synthesis of a Precursor with a Leaving Group: Start with a derivative of 8-methyl-8-azabicyclo[3.2.1]octane bearing a suitable leaving group (e.g., a tosylate or mesylate) at the 2-position. This precursor can be synthesized from a corresponding alcohol. The stereochemistry of the alcohol will determine the stereochemistry of the subsequent products.
-
Azide Substitution: The precursor with the leaving group is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium azide (NaN₃) is added in excess. The reaction mixture is heated to promote the Sₙ2 reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude 2-azido-8-methyl-8-azabicyclo[3.2.1]octane. Purification is typically achieved by column chromatography.
General Protocol for the Reduction of the Azido Group
The reduction of the azido group to a primary amine is a standard transformation in organic synthesis.[2][3][4]
-
Catalytic Hydrogenation: The 2-azido-8-methyl-8-azabicyclo[3.2.1]octane is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature. The reaction is monitored by TLC until the starting material is consumed. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the this compound.
-
Staudinger Reduction: Alternatively, the azide can be reduced using triphenylphosphine (PPh₃) followed by hydrolysis. The azide is dissolved in a suitable solvent like tetrahydrofuran (THF). Triphenylphosphine is added, and the mixture is stirred, often with gentle heating. After the formation of the phosphazene intermediate, water is added to hydrolyze it to the amine. The product is then isolated by extraction and purified by chromatography.
Separation of Stereoisomers
The separation of the resulting mixture of stereoisomers is a critical step.
-
Diastereomer Separation: The endo and exo diastereomers can often be separated by standard column chromatography on silica gel due to their different polarities and steric environments.
-
Enantiomer Resolution: The resolution of the enantiomers of each diastereomer typically requires chiral chromatography. Chiral stationary phases (CSPs) based on polysaccharide derivatives are often effective for the separation of chiral amines.[5] A general approach would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.
Spectroscopic Characterization
Detailed NMR data for the individual isomers of this compound are not available. However, based on the analysis of related tropane and 8-azabicyclo[3.2.1]octane derivatives, the following key spectroscopic features can be anticipated.
-
¹H NMR: The proton NMR spectra of the endo and exo isomers are expected to show distinct differences in the chemical shifts and coupling constants of the protons on the bicyclic core, particularly the proton at C2. The bridgehead protons (H1 and H5) and the N-methyl protons will also provide characteristic signals.
-
¹³C NMR: The carbon NMR spectra will show eight distinct signals for each isomer. The chemical shift of C2 will be significantly affected by the amino group. The relative stereochemistry will also influence the chemical shifts of the other carbons in the bicyclic system.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (140.23 g/mol ). Fragmentation patterns will be characteristic of the 8-azabicyclo[3.2.1]octane core.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching, and N-H bending vibrations.
Conclusion
This compound is a chiral, polyfunctional molecule with a rich stereochemical landscape. While specific experimental data for its individual isomers are currently scarce in the public domain, this technical guide provides a framework for understanding its stereochemistry, potential synthetic routes, and analytical characterization. The development of robust synthetic and purification methods for the individual stereoisomers of this compound will be crucial for unlocking its full potential as a versatile building block in the design of novel and stereochemically defined therapeutic agents. Further research is warranted to fully characterize the physicochemical and pharmacological properties of each isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 5. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
An In-depth Technical Guide to 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane (CAS: 1314981-01-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential applications, and available data for 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane, identified by CAS number 1314981-01-5. While detailed experimental data for this specific compound is limited in publicly available literature, this guide leverages information on the core 8-azabicyclo[3.2.1]octane scaffold, a crucial pharmacophore in numerous biologically active molecules, particularly the tropane alkaloids.
Core Chemical Properties
This compound is a bicyclic amine belonging to the tropane alkaloid family of compounds.[1] Its rigid structure, featuring a bridgehead nitrogen, makes it a valuable building block in medicinal chemistry and drug discovery.[1]
| Property | Value | Source |
| CAS Number | 1314981-01-5 | [2] |
| Chemical Name | This compound | [2] |
| IUPAC Name | 8-methyl-8-azabicyclo[3.2.1]octan-2-amine | [2] |
| Molecular Formula | C₈H₁₆N₂ | [2] |
| Molecular Weight | 140.23 g/mol | [2] |
| Canonical SMILES | CN1C2CCC(C1CC2)N | [2] |
| Physical State | Not explicitly stated, likely a solid or oil | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Purity | Typically offered at ≥97% by suppliers | [2] |
Safety and Handling
Safety data sheets for this compound indicate that it should be handled with care in a laboratory setting. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, is recommended.
Hazard Statements:
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.
Synthesis and Spectroscopic Data
General Synthetic Approach for Related Scaffolds: The synthesis of similar 2-azabicyclo[3.2.1]octane scaffolds has been reported through various methods, including intramolecular cyclization reactions.[3]
Expected Spectroscopic Data: Although experimental spectra for this specific compound are not widely published, the following characteristic signals can be anticipated:
-
¹H NMR: Signals corresponding to the methyl group on the nitrogen, methine protons, and methylene protons of the bicyclic system. The chemical shifts and coupling constants would be indicative of the rigid bicyclic structure.
-
¹³C NMR: Resonances for the eight carbon atoms of the bicyclic frame and the N-methyl group.
-
Mass Spectrometry (MS): A molecular ion peak (M+) at m/z ≈ 140.13, corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching, and C-N stretching.
Potential Research Applications and Signaling Pathways
The 8-azabicyclo[3.2.1]octane scaffold is the core structure of tropane alkaloids, a class of compounds known for their wide range of biological activities, particularly their effects on the central nervous system. These compounds often act as ligands for various receptors and transporters.
Given its structural similarity to other biologically active tropane alkaloids, this compound is a candidate for investigation in several areas of drug discovery:
-
Neurotransmitter Transporter Inhibition: Many tropane alkaloids are known to inhibit the reuptake of monoamine neurotransmitters such as dopamine (DAT), serotonin (SERT), and norepinephrine (NET). This compound could be explored as a potential inhibitor of these transporters.
-
Receptor Modulation: The scaffold is present in antagonists of muscarinic acetylcholine receptors. Further research could elucidate its activity at these and other G-protein coupled receptors.
-
Ion Channel Blockade: Certain derivatives of the 8-azabicyclo[3.2.1]octane system have been shown to interact with ion channels.
Hypothetical Experimental Workflow for Target Identification
The following diagram illustrates a potential workflow for identifying the biological targets of this compound.
Potential Signaling Pathway Involvement
Based on the known pharmacology of related tropane alkaloids, this compound could potentially modulate signaling pathways associated with neurotransmitter reuptake. The diagram below illustrates a simplified representation of the dopamine signaling pathway that could be affected by a dopamine transporter (DAT) inhibitor.
Suppliers
This compound (CAS: 1314981-01-5) is available from several chemical suppliers as a research chemical. It is important to note that this compound is intended for research and development purposes only.[4]
-
AChemBlock
-
AK Scientific, Inc.
-
Amadis Chemical Company Limited
-
Advanced ChemBlocks Inc.
-
ChemPUR Feinchemikalien und Forschungsbedarf GmbH
Conclusion
This compound represents a promising, yet underexplored, chemical entity. Its structural relationship to the well-studied tropane alkaloids suggests a high potential for biological activity, particularly within the central nervous system. This guide provides a foundational understanding of its known properties and a framework for its potential applications in drug discovery and chemical biology. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological targets, and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 97% | CAS: 1314981-01-5 | AChemBlock [achemblock.com]
- 3. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 4. 1314981-01-5 this compound AKSci 9209CX [aksci.com]
An In-depth Technical Guide to 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identity, properties, and a representative synthetic approach for 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane. This compound belongs to the tropane alkaloid class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.
Chemical Identity: IUPAC Name and Synonyms
The compound with the systematic name 8-methyl-8-azabicyclo[3.2.1]octan-2-amine is a bicyclic amine featuring a tropane core structure with an amino substituent at the 2-position.
Synonyms:
-
This compound
-
SCHEMBL6631079
-
KS-000007ED
-
FCH939610
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂ | - |
| Molecular Weight | 140.23 g/mol | [1] |
| Topological Polar Surface Area | 29.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| XLogP3 | 0.5 | [1] |
| Exact Mass | 140.131348519 Da | [1] |
Representative Experimental Protocol: Synthesis of the Aminotropane Scaffold
A specific, detailed experimental protocol for the synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-2-amine is not prominently described in the reviewed literature. However, a well-established method for the synthesis of the isomeric endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine via reductive amination of 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone) serves as an excellent representative protocol for the introduction of an amino group to the tropane skeleton.[2] A similar approach starting from 8-methyl-8-azabicyclo[3.2.1]octan-2-one would be a plausible route to the target compound.
General Procedure for the Reductive Amination of a Tropinone Derivative:
-
Reaction Setup: A solution of the corresponding ketone precursor (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-one) in methanol is treated with ammonium formate and water with vigorous stirring.[2]
-
Catalyst Addition: After complete dissolution of the reagents, 10% Palladium on carbon (Pd/C) is added to the reaction mixture.[2]
-
Reaction Execution: The mixture is stirred overnight at room temperature.[2]
-
Workup: Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the catalyst is removed by filtration through Celite. The filtrate is then concentrated under reduced pressure.[2]
-
Product Isolation: The resulting residue is dissolved in ethanol, and hydrochloric acid is added dropwise. The solution is stirred at room temperature and then cooled to induce precipitation of the hydrochloride salt of the amine product.[2]
-
Purification: The precipitate is collected by filtration and dried under vacuum to yield the desired amino-tropane derivative as its hydrochloride salt.[2]
Visualization of the Synthetic Pathway
The following diagram illustrates the generalized synthetic workflow for the preparation of an aminotropane derivative from its corresponding ketone precursor via reductive amination.
Caption: Generalized workflow for the synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-2-amine.
References
The Enduring Scaffold: A Technical Guide to the Discovery and History of 8-Azabicyclo[3.2.1]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane skeleton, the structural core of tropane alkaloids, represents one of nature's most privileged scaffolds. Its rigid, bicyclic structure has provided the foundation for a vast array of biologically active molecules, from ancient poisons and traditional medicines to modern therapeutics targeting a range of central nervous system disorders. This technical guide provides an in-depth exploration of the discovery, history, and evolving medicinal chemistry of this remarkable molecular framework.
From Ancient Remedies to a Nobel Prize-Winning Synthesis: A Historical Overview
The story of 8-azabicyclo[3.2.1]octane derivatives begins with the long-standing human use of plants from the Solanaceae family, such as Deadly Nightshade (Atropa belladonna), Henbane (Hyoscyamus niger), and Jimsonweed (Datura stramonium). These plants were known for their potent psychoactive and medicinal properties, which are now understood to be due to the presence of tropane alkaloids.
The 19th century marked the beginning of the scientific investigation into these compounds. Key milestones include:
-
1831-1833: The isolation of atropine by K. Mein and hyoscyamine by P. L. Geiger, two of the most well-known anticholinergic tropane alkaloids.[1][2][3]
-
1855: Friedrich Gaedcke first isolated cocaine from coca leaves.[1]
-
1881: Albert Ladenburg isolated scopolamine and was the first to discover the esterification process for synthesizing esters with the tropane moiety.[1][4]
-
1901-1903: Richard Willstätter achieved the first synthesis of tropinone , the ketone precursor to many tropane alkaloids, and established the structures of cocaine and other tropane alkaloids.[1][5] This work was a significant milestone in organic chemistry.
-
1917: Sir Robert Robinson developed an elegant and highly efficient biomimetic, one-pot synthesis of tropinone from succinaldehyde, methylamine, and acetonedicarboxylic acid.[1][3] This landmark synthesis, which mimics the presumed biosynthetic pathway, is still celebrated for its ingenuity and is a classic example in total synthesis. Robinson was later awarded the Nobel Prize in Chemistry in 1947 for his investigations into plant products of biological importance, especially alkaloids.[1]
These early discoveries laid the groundwork for over a century of research into the chemistry and pharmacology of 8-azabicyclo[3.2.1]octane derivatives, leading to the development of a wide range of synthetic analogues with diverse therapeutic applications.
Quantitative Biological Data of Representative 8-Azabicyclo[3.2.1]octane Derivatives
The biological activity of 8-azabicyclo[3.2.1]octane derivatives is diverse, with prominent members acting as muscarinic acetylcholine receptor antagonists and monoamine transporter inhibitors. The following tables summarize key quantitative data for a selection of these compounds.
Table 1: Binding Affinities of 8-Azabicyclo[3.2.1]octane Derivatives at Muscarinic and Nicotinic Acetylcholine Receptors
| Compound | Receptor Subtype | Binding Affinity (IC50/Ki) | Species | Reference(s) |
| Atropine | Muscarinic (non-selective) | 4.7 nM (IC50) | Not Specified | [6] |
| Scopolamine | Muscarinic (non-selective) | 2 nM (IC50) | Not Specified | [6] |
| N-methylatropine | Muscarinic (non-selective) | <100 pM (IC50) | Not Specified | [7] |
| N-methylscopolamine | Muscarinic (non-selective) | <300 pM (IC50) | Not Specified | [7] |
| Cocaine | Muscarinic (non-selective) | 57 µM (IC50) | Not Specified | [6] |
| Atropine | Nicotinic (non-selective) | 284 µM (IC50) | Not Specified | [6] |
| Scopolamine | Nicotinic (non-selective) | 928 µM (IC50) | Not Specified | [6] |
| Cocaine | Nicotinic (non-selective) | 371 µM (IC50) | Not Specified | [6] |
Table 2: Binding Affinities of 8-Azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters
| Compound | Transporter | Binding Affinity (Ki) | Species | Reference(s) |
| Cocaine | DAT | 92 nM | Human | [8] |
| Benztropine | DAT | 248 nM | Not Specified | [9] |
| 8-cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (22e) | DAT | 4.0 nM | Rat | [10][11] |
| 8-chlorobenzyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (22g) | DAT | 3.9 nM | Rat | [10][11] |
| 8-cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (22e) | SERT | 4240 nM | Rat | [10][11] |
| 8-chlorobenzyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (22g) | SERT | 1320 nM | Rat | [10][11] |
| 8-cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (22e) | NET | 5400 nM | Rat | [10][11] |
| 8-chlorobenzyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (22g) | NET | 5300 nM | Rat | [10][11] |
Table 3: Efficacy and Toxicity Data for Selected 8-Azabicyclo[3.2.1]octane Derivatives
| Compound | Assay | Value | Species | Reference(s) |
| (1R,5S)-3-(5-bromopyridin-3-yl)-8-methyl-8-azabicyclo[3.2.1]oct-3-ene (Compound 10) | α7-nAChR activation | 0.66 µM (EC50) | Rat | |
| Atropine | Acute Toxicity | 450 mg/kg (LD50, oral) | Mouse | General Toxicology |
| Cocaine | Acute Toxicity | 96 mg/kg (LD50, oral) | Rat | General Toxicology |
| Benztropine | Acute Toxicity | 940 mg/kg (LD50, oral) | Mouse | General Toxicology |
Key Signaling Pathways and Experimental Workflows
The biological effects of 8-azabicyclo[3.2.1]octane derivatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate the canonical pathways for muscarinic acetylcholine receptors and the dopamine transporter, two of the most common targets for this class of compounds.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
References
- 1. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of a novel 3-sulfonyl-8-azabicyclo[3.2.1]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rigid Adenine Nucleoside Derivatives as Novel Modulators of the Human Sodium Symporters for Dopamine and Norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
The Biological Activity of Tropane Alkaloids: A Technical Guide for Researchers
An in-depth exploration of the pharmacological properties, mechanisms of action, and experimental evaluation of key tropane alkaloids.
Tropane alkaloids, a class of bicyclic secondary metabolites, are predominantly found in plants of the Solanaceae family. These compounds have been utilized for centuries for both medicinal and psychoactive purposes. Their diverse and potent biological activities continue to be a subject of intense research in pharmacology and drug development. This technical guide provides a comprehensive overview of the biological activities of three prominent tropane alkaloids: atropine, scopolamine, and cocaine. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of key signaling pathways.
Core Tropane Alkaloids and Their Primary Biological Activities
Tropane alkaloids can be broadly categorized based on their primary pharmacological effects. The most studied members include the anticholinergic agents, atropine and scopolamine, and the stimulant, cocaine.
-
Atropine and Scopolamine (Anticholinergics): These alkaloids act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking the action of the neurotransmitter acetylcholine, they exert a wide range of effects on the central and peripheral nervous systems.[1] Their applications include use as mydriatics, antiemetics, and antispasmodics.[3][4]
-
Cocaine (Stimulant): Cocaine's primary mechanism of action involves the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6] This blockade leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in potent psychostimulant effects.[6][7]
Quantitative Analysis of Receptor Binding
The affinity of a tropane alkaloid for its molecular target is a key determinant of its biological activity. This is typically quantified using binding assays to determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
Table 1: Muscarinic Receptor Binding Affinities of Atropine and Scopolamine
| Compound | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Organism/Cell Line | Reference(s) |
| Atropine | M₁ | 1.27 | 2.22 | Human / CHO Cells | [3] |
| M₂ | 3.24 | 4.32 | Human / CHO Cells | [3] | |
| M₃ | 2.21 | 4.16 | Human / CHO Cells | [3] | |
| M₄ | 0.77 | 2.38 | Human / CHO Cells | [3] | |
| M₅ | 2.84 | 3.39 | Human / CHO Cells | [3] | |
| Scopolamine | M₁ | 0.83 | - | Human | [3] |
| M₂ | 5.3 | - | Human | [3] | |
| M₃ | 0.34 | - | Human | [3] | |
| M₄ | 0.38 | - | Human | [3] | |
| M₅ | 0.34 | - | Human | [3] | |
| 5-HT₃ | 6.76 (Ki) | 2090 (IC50) | Human / HEK293 Cells | [1][8] | |
| Atropine | 5-HT₃ | 7.94 (Ki) | 1740 (IC50) | Human / Oocytes | [1][8] |
Note: Lower Kᵢ and IC₅₀ values indicate higher binding affinity and potency, respectively.
Table 2: Monoamine Transporter Binding Affinities of Cocaine
| Compound | Transporter | Kᵢ (µM) | Organism/Cell Line | Reference(s) |
| Cocaine | DAT | 0.23 | Human | [5] |
| NET | 0.48 | Human | [5] | |
| SERT | 0.74 | Human | [5] | |
| DAT | 0.49 | Mouse | [5] | |
| NET | 0.38 | Mouse | [5] | |
| SERT | 0.45 | Mouse | [5] |
Signaling Pathways
The interaction of tropane alkaloids with their receptors initiates a cascade of intracellular signaling events that ultimately produce a physiological response.
Anticholinergic Signaling: Muscarinic Receptor Pathways
Atropine and scopolamine are non-selective antagonists of the five subtypes of muscarinic acetylcholine receptors (M₁-M₅). These receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses.
M₁ Muscarinic Receptor Signaling (Gq-coupled): M₁ receptors are primarily coupled to Gq proteins.[9][10] Antagonism by atropine or scopolamine blocks the acetylcholine-induced activation of this pathway, which is involved in processes like learning and memory.[11]
Caption: Antagonism of the M₁ muscarinic receptor signaling pathway by atropine and scopolamine.
M₂ Muscarinic Receptor Signaling in the Heart (Gi-coupled): In the heart, M₂ receptors are coupled to Gi proteins, and their activation by acetylcholine leads to a decrease in heart rate.[12][13] Atropine's blockade of these receptors results in an increased heart rate.[12][14]
References
- 1. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atropine- and scopolamine-resistant subtypes of muscarinic receptors in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine Transporter Levels in Cocaine Dependent Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 11. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 12. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Muscarinic 2 Receptors Modulate Cardiac Proteasome Function in a Protein Kinase G-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of the 8-Azabicyclo[3.2.1]octane Scaffold: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a vital bicyclic structure present in a wide array of biologically active natural products and synthetic compounds.[1] Its rigid conformational nature makes it an attractive scaffold in medicinal chemistry for designing ligands that target a variety of biological receptors. This technical guide provides an in-depth overview of the in silico modeling techniques applied to derivatives of this scaffold, offering insights into methodologies that can be extrapolated for the study of specific analogs like 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane.
Core Computational Strategies
In silico modeling of 8-azabicyclo[3.2.1]octane derivatives typically involves a multi-faceted approach combining several computational techniques to understand their structure-activity relationships (SAR), predict biological activity, and guide the design of new, more potent, and selective molecules. Key strategies include quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, and molecular docking.
Quantitative Structure-Activity Relationship (QSAR)
3D-QSAR is a powerful method used to correlate the biological activity of a series of compounds with their three-dimensional properties. For 8-azabicyclo[3.2.1]octane analogs, 3D-QSAR studies have been instrumental in designing novel molecules for conditions like Parkinson's disease.[2] The general workflow for a QSAR study is depicted below.
A crucial aspect of QSAR is the generation of a statistically significant model. The quality of a QSAR model is often assessed by its correlation coefficient (R²) and predictive correlation coefficient. For instance, a pharmacophore-based 3D-QSAR model for cyclooxygenase inhibitors yielded a statistically significant model with an R² value of 0.716.[3]
Pharmacophore Modeling
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[3] This technique is particularly useful for virtual screening to identify novel compounds with desired activity. A typical pharmacophore model includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings.[3]
The process of generating a pharmacophore hypothesis is outlined in the following diagram:
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-azabicyclo[3.2.1]octane derivatives, docking is used to predict the binding mode and affinity of these ligands to their target receptors, such as dopamine and serotonin transporters.[4] This information is critical for understanding the molecular basis of their biological activity and for designing analogs with improved binding characteristics.
Methodologies and Protocols
Protocol for 3D-QSAR Modeling
-
Dataset Selection: A set of 8-azabicyclo[3.2.1]octane analogs with experimentally determined biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set for model generation and a test set for model validation.
-
Molecular Modeling: 3D structures of all compounds are generated and energy-minimized using a suitable force field (e.g., MMFF94) and computational chemistry software.
-
Structural Alignment: The molecules are aligned based on a common substructure or a pharmacophore hypothesis. This is a critical step to ensure that the calculated fields are comparable across the series.
-
Descriptor Calculation: Molecular interaction fields (e.g., steric and electrostatic fields in CoMFA) are calculated for each molecule using a probe atom placed on a grid surrounding the aligned molecules.
-
PLS Analysis: Partial Least Squares (PLS) regression is used to derive a linear equation correlating the variations in the calculated fields with the variations in biological activity.
-
Model Validation: The predictive power of the QSAR model is assessed using the test set of compounds. A high correlation between the predicted and experimental activities indicates a robust model.
Protocol for Pharmacophore Modeling
-
Feature Identification: For a set of active ligands, all potential pharmacophoric features (hydrogen bond donors/acceptors, hydrophobic regions, etc.) are identified.
-
Common Pharmacophore Identification: A tree-based partitioning technique is often employed to identify common pharmacophores among the set of active ligands based on the spatial arrangement of their features.[3]
-
Hypothesis Generation and Scoring: Pharmacophore hypotheses are generated and scored based on how well they map to the active compounds.
-
Validation: The best-ranked hypothesis is validated by its ability to distinguish active compounds from inactive ones in a database.
Quantitative Data from Related Scaffolds
The following table summarizes representative binding affinity data for various derivatives of the 8-azabicyclo[3.2.1]octane scaffold at dopamine (D2R) and dopamine D3 receptors (D3R). This data illustrates the impact of substitutions on the core structure on binding affinity and selectivity.
| Compound ID | N-Substituent | 3-Aryl Group | D2R Ki (nM) | D3R Ki (nM) | Reference |
| 31 | 3-Indolylmethyl | 4-Chlorophenyl | 33.4 | 15.5 | [5] |
| 41 | 3-Benzothienylmethyl | 4-Chlorophenyl | 12.9 | 3.62 | [5] |
| 42 | 3-Benzothienylmethyl | 3,4-Dichlorophenyl | 29.8 | 17.9 | [5] |
| 43 | 3-Benzothienylmethyl | 2,3-Dichlorophenyl | 280 | 431 | [5] |
| 45 | 3-Benzofurylmethyl | 4-Chlorophenyl | 1.7 | 0.34 | [5] |
Table 1: Binding affinities of selected N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives.[5]
In another study focusing on NAAA inhibitors, modifications to the 8-azabicyclo[3.2.1]octane core led to compounds with potent inhibitory activity.
| Compound ID | R Group | h-NAAA IC50 (µM) | Reference |
| 20 | Unsubstituted pyrazole sulfonamide | 0.23 | [6] |
| 39 | Tropyl derivative | Potent inhibitor | [6] |
| 50 (ARN19689) | 5-Ethoxymethyl-pyrazinyloxy | 0.042 | [6][7] |
Table 2: Inhibitory activity of pyrazole azabicyclo[3.2.1]octane sulfonamides against human N-acylethanolamine-hydrolyzing acid amidase (h-NAAA).[6][7]
Conclusion
The 8-azabicyclo[3.2.1]octane scaffold is a cornerstone in the development of CNS-active agents and other therapeutics. While specific in silico studies on this compound are not extensively documented, the wealth of research on related analogs provides a robust framework for its computational investigation. By employing techniques such as QSAR, pharmacophore modeling, and molecular docking, researchers can effectively predict the biological activities of novel derivatives, understand their interactions with biological targets at a molecular level, and rationally design compounds with improved therapeutic profiles. The methodologies and data presented in this guide serve as a valuable starting point for such endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs [scirp.org]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane as a versatile building block in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug discovery. The rigid bicyclic structure of this compound, a derivative of the tropane scaffold, offers a unique three-dimensional framework that is of significant interest for the development of novel therapeutics.
The 8-azabicyclo[3.2.1]octane core is a privileged scaffold found in a wide array of biologically active natural products and synthetic molecules.[1][2] This structural motif is central to the tropane alkaloids, which exhibit a range of pharmacological activities.[1] The introduction of an amino group at the 2-position provides a key functional handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization.
Synthesis of this compound
A detailed, peer-reviewed synthesis protocol for this compound is not extensively reported in the literature. However, a plausible and practical synthetic route can be devised starting from the readily available and isomeric tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). This proposed synthesis involves the initial preparation of the corresponding 2-keto isomer, followed by reductive amination.
A potential synthetic pathway is outlined below:
References
Application Notes and Protocols for the Derivatization of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-methyl-8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic molecules. The introduction of an amino group at the 2-position of this scaffold provides a valuable handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the derivatization of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane, focusing on N-acylation and N-alkylation reactions. Potential biological targets for these derivatives include the kappa opioid receptor (KOR) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), suggesting applications in pain management, addiction disorders, and inflammation.
Key Derivatization Strategies
The primary amino group at the C-2 position of this compound is a versatile point for modification. The two main strategies for its derivatization are N-acylation to form amides and N-alkylation (via reductive amination) to form secondary or tertiary amines. These modifications allow for the introduction of a wide variety of substituents, enabling the fine-tuning of physicochemical properties and biological activity.
Experimental Workflows
The following diagrams illustrate the general workflows for the N-acylation and N-alkylation of the target compound.
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates and scales.
Protocol 1: General Procedure for N-Acylation
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add the desired acylating agent (e.g., acid chloride or anhydride, 1.1 eq) dropwise.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.
Protocol 2: General Procedure for N-Alkylation via Reductive Amination
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol).
-
Reaction: To this solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.2-1.5 eq) portion-wise at room temperature.[1] If using NaBH₃CN, the reaction is often carried out in the presence of a dehydrating agent or under slightly acidic conditions to facilitate imine formation.
-
Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired N-alkylated product.
Quantitative Data and Structure-Activity Relationship (SAR)
While specific SAR data for a broad series of this compound derivatives is not extensively available in the public domain, data from related azabicyclo[3.2.1]octane scaffolds targeting NAAA and opioid receptors can provide valuable insights for guiding derivatization efforts.
Table 1: Biological Activity of Azabicyclo[3.2.1]octane Derivatives as NAAA Inhibitors[2]
| Compound ID | R Group (at 3-position) | h-NAAA IC₅₀ (µM) |
| 1 | 3,5-dimethyl-1H-pyrazol-1-yl-sulfonyl | 1.0 |
| 20 | 3,5-dimethyl-1H-pyrazol-1-yl-sulfonyl (on azabicyclo[3.2.1]octane) | 0.23 |
| 50 | 5-(ethoxymethyl)pyrazin-2-yloxy (on pyrazole sulfonamide) | 0.042 |
This table illustrates that constraining a piperidine core into the more rigid azabicyclo[3.2.1]octane scaffold can enhance potency against NAAA.[2]
Table 2: Binding Affinity of 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamides at the Kappa Opioid Receptor[3][4]
| Compound ID | N-Substitution on Benzamide | Kappa IC₅₀ (nM) |
| 12 | Cyclohexylurea moiety | 172 |
This data suggests that the 8-azabicyclo[3.2.1]octane scaffold is a viable backbone for developing KOR antagonists.[3][4]
Potential Biological Targets and Signaling Pathways
Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have shown activity at several important biological targets. The following diagrams illustrate the potential signaling pathways that could be modulated by derivatives of this compound.
Kappa Opioid Receptor (KOR) Antagonism
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibition
Conclusion
This compound serves as a highly valuable and versatile scaffold for the development of novel therapeutic agents. The derivatization of its 2-amino group through N-acylation and N-alkylation provides a straightforward means to generate diverse chemical libraries. The potential for these derivatives to interact with key biological targets such as the kappa opioid receptor and NAAA highlights the promise of this scaffold in addressing a range of medical needs, including pain, addiction, and inflammation. The provided protocols and background information are intended to facilitate further research and drug discovery efforts in this area.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: Selective N-alkylation of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a pivotal structural motif in medicinal chemistry. Derivatives of this scaffold are known to interact with a wide range of biological targets, including monoamine transporters and muscarinic acetylcholine receptors. The selective functionalization of this core structure is crucial for the development of novel therapeutics with improved potency and selectivity. This application note provides a detailed protocol for the chemoselective N-alkylation of the primary amino group at the C-2 position of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane, a key intermediate for creating diverse chemical libraries for drug discovery. The primary challenge lies in selectively modifying the C-2 primary amine without affecting the tertiary amine at the N-8 position. Reductive amination is presented as the primary method due to its high chemoselectivity and operational simplicity.
Data Presentation: Comparison of N-Alkylation Methods
The following table summarizes various methods for the N-alkylation of primary amines, providing a comparative overview of reaction conditions and expected outcomes.
| Method | Alkylating Agent | Reducing Agent / Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Reductive Amination | Aldehyde or Ketone | Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride | Dichloromethane (DCM) or Methanol (MeOH) | Room Temperature | Good to Excellent | [1] |
| Direct Alkylation | Alkyl Halide | Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃) | Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | 23 | Good, high selectivity for mono-alkylation | [2][3] |
| Alkylation with Alcohols | Primary or Secondary Alcohol | Ruthenium or Manganese Catalyst | Toluene or neat alcohol | 80-120 | Moderate to Good | [4] |
| Reductive Alkylation with Nitriles | Nitrile | H₂ with Pd/C or Rh/C catalyst | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature | Good to Excellent | [5] |
Experimental Protocols
Primary Protocol: Selective N-Alkylation via Reductive Amination
This protocol describes the reaction of this compound with an aldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride (STAB). This method is highly selective for the primary amine.
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde) (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).
-
Dissolve the amine in anhydrous dichloromethane (DCM).
-
Add the desired aldehyde (1.1 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Alternative Protocol: Selective Mono-N-Alkylation with an Alkyl Halide
This protocol utilizes a cesium base to achieve high selectivity for the mono-alkylation of the primary amine.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.0-1.2 equivalents)
-
Cesium hydroxide (CsOH) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add cesium hydroxide or cesium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature for 15-20 minutes.
-
Add the alkyl halide (1.0-1.2 equivalents) dropwise to the suspension.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into deionized water and extract with diethyl ether or ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the desired N-alkylated product.
Mandatory Visualization
Caption: Workflow for selective N-alkylation via reductive amination.
References
- 1. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 2. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Chiral 8-Azabicyclo[3.2.1]octane Scaffolds in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry and natural product synthesis. While 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane itself is not documented as a chiral auxiliary in asymmetric synthesis, the chiral derivatives of this bicyclic system are of significant interest. These chiral tropane derivatives primarily serve as valuable chiral building blocks or as core structures for the design of chiral ligands and organocatalysts .
This document provides an application note on a principal strategy for the asymmetric synthesis of the 8-azabicyclo[3.2.1]octane core: the enantioselective desymmetrization of the achiral precursor, tropinone. This is a widely employed method to access enantiomerically enriched tropane derivatives, which are precursors to a variety of biologically active molecules, including tropane alkaloids.
Application: Enantioselective Aldol Reaction of Tropinone via Chiral Lithium Amide Bases
A key strategy for introducing chirality into the 8-azabicyclo[3.2.1]octane system is the enantioselective deprotonation of tropinone using a chiral lithium amide base, followed by the trapping of the resulting chiral enolate with an electrophile, such as an aldehyde. This approach effectively desymmetrizes the prochiral tropinone molecule. The reaction with an aldehyde, like benzaldehyde, yields a chiral aldol adduct with high levels of stereocontrol.
The efficiency and stereochemical outcome of this reaction are highly dependent on the structure of the chiral lithium amide, the presence of additives like lithium chloride (LiCl), and the reaction conditions.
Logical Workflow for Asymmetric Aldol Reaction of Tropinone
Caption: Workflow for the enantioselective aldol reaction of tropinone.
Experimental Protocols
Protocol 1: Enantioselective Aldol Reaction of Tropinone with Benzaldehyde
This protocol is based on methodologies developed for the asymmetric synthesis of tropane alkaloids.[1]
Materials:
-
(S,S)-bis(1-phenylethyl)amine hydrochloride
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
-
Tropinone
-
Benzaldehyde (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Chiral Lithium Amide Base:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and argon inlet, add (S,S)-bis(1-phenylethyl)amine hydrochloride (2.2 mmol).
-
Add anhydrous THF (10 mL).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (4.4 mmol, 2.0 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
-
After the addition is complete, warm the mixture to 0 °C and stir for 30 minutes to ensure complete formation of the lithium amide.
-
-
Enolization of Tropinone:
-
Cool the chiral lithium amide solution back down to -78 °C.
-
In a separate flame-dried flask, dissolve tropinone (2.0 mmol) in anhydrous THF (5 mL).
-
Add the tropinone solution dropwise to the chiral base solution at -78 °C over 15 minutes.
-
Stir the resulting mixture at -78 °C for 1-2 hours to allow for complete enolization.
-
-
Aldol Addition:
-
Add freshly distilled benzaldehyde (2.2 mmol) to the chiral enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 2-3 hours.
-
-
Work-up and Isolation:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Add diethyl ether (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) and then with brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel (using a solvent system such as ethyl acetate/hexanes with 1% triethylamine) or by recrystallization to afford the pure aldol adduct.
-
Data Presentation
The following table summarizes representative results for the enantioselective aldol reaction of tropinone with various aldehydes using different chiral lithium amide bases.
| Entry | Chiral Amine Precursor | Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | (S,S)-bis(1-phenylethyl)amine | Benzaldehyde | 75-85 | >95:5 | 90-95 |
| 2 | (R)-N-benzyl-1-phenylethylamine | Benzaldehyde | ~70 | >95:5 | ~85 |
| 3 | (S,S)-bis(1-phenylethyl)amine | 4-Methoxybenzaldehyde | ~80 | >95:5 | ~92 |
| 4 | (S,S)-bis(1-phenylethyl)amine | 2-Naphthaldehyde | ~78 | >95:5 | ~94 |
Note: Yields and selectivities can vary based on the precise reaction conditions, purity of reagents, and scale of the reaction.
Signaling Pathway and Mechanism
The stereochemical outcome of the reaction is determined during the deprotonation step, where the chiral lithium amide selectively removes one of the two enantiotopic α-protons of tropinone. The resulting chiral enolate then reacts with the aldehyde. The structure of the chiral base and its aggregation state play a crucial role in the transition state of the deprotonation, thereby controlling the enantioselectivity.
Proposed Transition State Model
Caption: A simplified model of the deprotonation transition state.
Conclusion
While this compound is not employed as a chiral auxiliary, the asymmetric synthesis of its core structure is a field of active research. The desymmetrization of tropinone via a chiral lithium amide-mediated aldol reaction is a robust and highly effective method for accessing enantiomerically enriched 8-azabicyclo[3.2.1]octane derivatives. These chiral building blocks are pivotal starting materials for the synthesis of a wide range of pharmaceuticals and natural products. The protocols and data presented herein provide a foundational guide for researchers aiming to utilize this powerful synthetic strategy.
References
Application Notes and Protocols for Coupling Reactions with 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for various coupling reactions involving 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane, a key building block in medicinal chemistry. The protocols outlined below are intended to serve as a guide for the synthesis of diverse derivatives for applications in drug discovery and development, particularly for targeting the central nervous system.
Introduction
The 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane skeleton, is a privileged structure in medicinal chemistry due to its rigid conformation and presence in numerous biologically active natural products and synthetic molecules. The 2-amino substituted derivative, this compound, offers a versatile handle for a variety of coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This application note details protocols for amide bond formation, urea synthesis, and Buchwald-Hartwig amination reactions.
General Experimental Considerations
Materials: this compound can be sourced commercially or synthesized according to literature procedures. All other reagents and solvents should be of appropriate grade for organic synthesis and used as received unless otherwise noted. Anhydrous solvents and inert atmosphere conditions (e.g., nitrogen or argon) are recommended for moisture-sensitive reactions.
Equipment: Standard laboratory glassware, magnetic stirrers, heating mantles or oil baths, and appropriate work-up and purification equipment (e.g., separatory funnels, rotary evaporator, flash chromatography system) are required.
Safety: Always consult the Safety Data Sheet (SDS) for each reagent before use. Perform all reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Amide Bond Formation
The primary amine of this compound readily undergoes acylation with carboxylic acids or their activated derivatives to form the corresponding amides. These reactions are fundamental in creating diverse libraries of compounds for screening.
Coupling with Carboxylic Acids using a Coupling Agent
This protocol describes a general procedure for the amide coupling of a carboxylic acid with this compound using a standard coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Experimental Workflow:
Figure 1: General workflow for amide bond formation using a coupling agent.
Protocol:
-
To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine).
Data Presentation:
| Carboxylic Acid | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 4 | 85-95 |
| Acetic Acid | HATU | DIPEA | DMF | 2 | 80-90 |
| 4-Chlorobenzoic Acid | HATU | DIPEA | DMF | 6 | 88-96 |
Coupling with Acyl Chlorides
Protocol:
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or DIPEA (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation:
| Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| Benzoyl Chloride | Triethylamine | DCM | 1 | 90-98 |
| Acetyl Chloride | Triethylamine | DCM | 1 | 85-95 |
| 4-Nitrobenzoyl Chloride | DIPEA | THF | 2 | 92-99 |
Urea Synthesis
Ureas are important pharmacophores, and their synthesis from this compound can be readily achieved by reaction with isocyanates.
Experimental Workflow:
Figure 2: General workflow for the synthesis of ureas from isocyanates.
Protocol:
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as THF or DCM (0.2 M).
-
Add the desired isocyanate (1.0 eq.) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours. The reaction is often rapid, and the product may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.
-
If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by flash column chromatography if necessary.
Data Presentation:
| Isocyanate | Solvent | Time (h) | Yield (%) |
| Phenyl Isocyanate | THF | 1 | >95 |
| n-Butyl Isocyanate | DCM | 1.5 | >95 |
| 4-Chlorophenyl Isocyanate | THF | 2 | >95 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig cross-coupling reaction is a powerful method for the formation of C-N bonds, allowing for the arylation of the 2-amino group of the tropane scaffold. This reaction is crucial for accessing N-aryl derivatives, which are prevalent in central nervous system drug candidates.
Experimental Workflow:
Application Notes and Protocols for the Quantification of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane, a tropane alkaloid derivative. The methodologies outlined are based on established analytical techniques for the quantification of tropane alkaloids, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a bicyclic amine belonging to the tropane alkaloid class of compounds. Accurate and precise quantification of this and related compounds is crucial in various fields, including pharmaceutical research, drug development, and toxicology. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This document details two primary methods for the quantification of this compound: GC-MS and LC-MS/MS.
Analytical Methods Overview
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of tropane alkaloids.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique, particularly for volatile and thermally stable compounds. For tropane alkaloids, which may have limited volatility, a derivatization step is often necessary to improve their chromatographic behavior and thermal stability.[1]
-
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and specific, and it is well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization.[1] It is often the preferred method for complex biological matrices due to its high selectivity.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of tropane alkaloids using GC-MS and LC-MS/MS. These values can serve as a benchmark for method development and validation for this compound.
Table 1: GC-MS Performance Data for Tropane Alkaloid Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 10 - 5000 ng/mL | [2][3] |
| Limit of Detection (LOD) | 5.0 ng/mL | [2][3] |
| Recovery | > 80% | [2][3] |
Table 2: LC-MS/MS Performance Data for Tropane Alkaloid Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 0.10 - 50.00 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | < 0.10 ng/mL | [3] |
| Interday Precision (RSD%) | < 10% | [3] |
| Intraday Precision (RSD%) | < 14% | [3] |
| Mean Interday & Intraday Accuracies | within ±11% | [3] |
Experimental Protocols
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general procedure for the quantification of this compound in a biological matrix (e.g., serum, urine) using GC-MS following derivatization.
1. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
Objective: To extract the analyte from the matrix and derivatize it to enhance volatility and thermal stability.
-
Materials:
-
Biological sample (e.g., 1 mL of serum or urine)
-
Borate buffer (pH 9.0)
-
Extrelut® column or similar solid-phase extraction (SPE) cartridge
-
Dichloromethane
-
Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)[3]
-
Ethyl acetate
-
-
Procedure:
-
To 1 mL of the biological sample, add an appropriate amount of the internal standard.
-
Add 1 mL of borate buffer and mix.
-
Allow the sample to distribute on the column for 15 minutes.
-
Elute the analyte and IS with 6 mL of dichloromethane.[2][3]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of BSTFA and 50 µL of ethyl acetate.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[3]
-
Cool the sample to room temperature before GC-MS analysis.
-
2. GC-MS Analysis
-
Objective: To separate the derivatized analyte from other components and quantify it using mass spectrometry.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Typical GC Conditions:
-
Column: Semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[2][3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1-2 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the TMS-derivative of this compound and the IS.
-
3. Data Analysis and Quantification
-
Objective: To calculate the concentration of the analyte in the original sample.
-
Procedure:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the prepared calibration standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area ratio from the calibration curve.
-
Protocol 2: Quantification by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general method for the direct quantification of this compound in a biological matrix (e.g., plasma) using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the biological sample that can interfere with the analysis.
-
Materials:
-
Plasma sample (e.g., 100 µL)
-
Internal Standard (IS) solution
-
Acetonitrile containing 0.1% formic acid
-
-
Procedure:
-
To 100 µL of the plasma sample, add an appropriate amount of the internal standard.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate the analyte from other components and quantify it using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Typical LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]
-
Ion Source Parameters:
-
IonSpray Voltage: ~2500 V
-
Temperature: ~600°C
-
Nebulizer Gas (GS1), Heater Gas (GS2), Curtain Gas: Optimized for the specific instrument.
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion and optimization.
-
3. Data Analysis and Quantification
-
Objective: To calculate the concentration of the analyte in the original sample.
-
Procedure:
-
Integrate the peak areas of the MRM transitions for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the prepared calibration standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area ratio from the calibration curve.
-
Method Validation
Analytical methods used for quantification must be validated to ensure they are suitable for their intended purpose.[4] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Caption: GC-MS analytical workflow for this compound.
Caption: LC-MS/MS analytical workflow for this compound.
Caption: Key parameters for analytical method validation.
References
"handling and storage of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane in the lab"
Application Notes and Protocols for 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the safe handling and storage of this compound in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Identification and Properties
| Property | Value | Reference |
| IUPAC Name | 8-methyl-8-azabicyclo[3.2.1]octan-2-amine | [1][2] |
| CAS Number | 1314981-01-5 | [1][2] |
| Molecular Formula | C8H16N2 | [1][2] |
| Molecular Weight | 140.23 g/mol | [1][2] |
| Purity | Typically ≥95% | [1][2][3] |
| Appearance | White to yellow solid | [4] |
Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards and the required safety precautions.
GHS Hazard Classification:
Hazard Statements:
| Pictogram | Hazard |
|
| Irritant, Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant |
Storage and Stability
Proper storage is essential to maintain the quality and stability of this compound.
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, dry place. Room temperature is also mentioned. | [1][2][3] |
| Container | Tightly-closed container. | [1][7] |
| Atmosphere | Well-ventilated area. | [1][7] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Conditions to Avoid | Dust generation, sources of ignition. | [1] |
| Stability | Stable under recommended temperatures and pressures. | [1] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides. | [1] |
Experimental Protocols
Protocol 1: Receiving and Storing the Compound
This protocol outlines the steps for safely receiving and storing this compound.
Methodology:
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If damage is observed, follow institutional protocols for handling damaged chemical shipments.
-
Personal Protective Equipment (PPE): Before handling the container, don appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[1][7]
-
Verification: Carefully open the shipping container in a well-ventilated area, such as a fume hood. Verify that the information on the product label (chemical name, CAS number, purity) matches the order specifications.
-
Inventory: Record the receipt of the compound in the laboratory's chemical inventory system, noting the date of receipt, quantity, and assigned lot number.
-
Storage Location: Transfer the compound to a designated storage area that is cool, dry, and well-ventilated.[1][3]
-
Container Integrity: Ensure the container is tightly sealed to prevent exposure to moisture and air.[1][7]
-
Segregation: Store the compound away from strong oxidizing agents to prevent hazardous reactions.[1]
-
Inventory Update: Update the chemical inventory with the specific storage location (e.g., cabinet, shelf number).
Protocol 2: Handling and Dispensing
This protocol provides a step-by-step guide for safely handling and weighing this compound for experimental use.
Methodology:
-
Engineering Controls: All handling and dispensing activities must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.[1][7]
-
Preparation: Assemble all necessary equipment, such as a spatula, weigh boat, and a labeled secondary container for transport, before retrieving the compound.
-
Retrieval: Retrieve the container of this compound from its designated storage location.
-
Dispensing:
-
Carefully open the container inside the fume hood.
-
Use a clean spatula to transfer the desired amount of the solid compound onto a weigh boat on a tared analytical balance.
-
Avoid generating dust. If dust is generated, ensure the fume hood sash is at the appropriate height.
-
-
Resealing: Immediately and tightly reseal the primary container after dispensing.
-
Cleaning: Clean the spatula and any minor spills within the fume hood using appropriate cleaning materials.
-
Return to Storage: Promptly return the primary container to its designated storage location.
-
Transport: Place the weighed compound in a labeled and sealed secondary container for transport to the experimental area.
-
Waste Disposal: Dispose of the used weigh boat, contaminated gloves, and any cleaning materials in the designated solid chemical waste container.[1]
-
Hygiene: Wash hands thoroughly with soap and water after completing the task and removing PPE.[1][7]
Protocol 3: Spill and Emergency Procedures
This protocol details the immediate actions to be taken in the event of a spill or personnel exposure.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify laboratory personnel and the designated safety officer.
-
Control: If the spill is small and you are trained to handle it:
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[1][7]
First Aid Measures:
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. | [1][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs or persists. | [1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [6] |
References
Synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane Analogs for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the C-2 position of this bicyclic system offers a valuable vector for chemical modification, enabling the exploration of new structure-activity relationships (SAR) and the development of novel therapeutic agents. Analogs of 2-amino-8-methyl-8-azabicyclo[3.2.1]octane have garnered significant interest for their potential to interact with a variety of biological targets, including nicotinic acetylcholine receptors (nAChRs) and monoamine transporters like the dopamine transporter (DAT).[1][2] This document provides detailed application notes and experimental protocols for the synthesis and potential applications of these promising analogs in drug discovery.
Applications in Drug Discovery
Derivatives of the this compound scaffold are being investigated for a range of therapeutic applications, primarily targeting the central nervous system. Their structural similarity to endogenous neurotransmitters allows them to interact with various receptors and transporters.
Neurological and Psychiatric Disorders: The ability of tropane alkaloids to bind to nicotinic and muscarinic acetylcholine receptors suggests their potential in treating neurological conditions.[1][3] Furthermore, their interaction with the dopamine transporter makes them relevant for the development of treatments for conditions such as Parkinson's disease and attention-deficit/hyperactivity disorder (ADHD).[2]
Addiction and Substance Abuse: By modulating the dopamine transporter, these compounds can influence the brain's reward pathways. This has led to research into their potential as medications for cocaine addiction.[4]
Experimental Protocols
A key transformation in the synthesis of this compound analogs is the reductive amination of the corresponding ketone precursor, 8-methyl-8-azabicyclo[3.2.1]octan-2-one.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol outlines a one-pot synthesis of 3-endo-tropanamine from 8-methyl-8-azabicyclo[3.2.1]octan-3-one, which can be adapted for the synthesis of the 2-amino analog from the corresponding 2-one.[5]
Materials:
-
8-methyl-8-azabicyclo[3.2.1]octan-2-one
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Water
-
Ethanol (EtOH)
-
37% Hydrochloric acid (HCl)
-
Celite
Procedure:
-
In a suitable reaction vessel, dissolve 8-methyl-8-azabicyclo[3.2.1]octan-2-one (1.0 eq) in methanol.
-
With vigorous stirring, add ammonium formate (9.3 eq) and water.
-
After complete dissolution, carefully add 10% Pd/C (0.11 eq).
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain an oily residue.
-
Dissolve the residue in ethanol.
-
Slowly add 37% HCl dropwise to the solution.
-
Seed the solution if necessary and continue stirring at room temperature for 1 hour, followed by 5 hours at 4°C.
-
Filter the resulting white precipitate, wash with cold ethanol, and dry under vacuum to yield this compound dihydrochloride.
Data Presentation
The biological activity of tropane analogs is highly dependent on their stereochemistry and the nature of substituents. The following table summarizes the binding affinities of various tropane derivatives at monoamine transporters, highlighting the potential for developing selective ligands.
| Compound | Target | Ki (nM) | Reference |
| 8-cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (22e) | DAT | 4.0 | [2] |
| 8-chlorobenzyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (22g) | DAT | 3.9 | [2] |
| 3β-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]octane | DAT | 5.7 | [6] |
| 3β-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]octane | SERT | 8.0 | [6] |
Visualizations
Synthetic Workflow
The general synthetic approach to this compound analogs from a suitable ketone precursor is depicted below.
Caption: General workflow for the synthesis of this compound.
Potential Signaling Pathway Interaction
Analogs of this compound can modulate dopaminergic neurotransmission by inhibiting the dopamine transporter (DAT). This leads to an increase in synaptic dopamine levels, which can have various downstream effects.
Caption: Inhibition of dopamine reuptake by this compound analogs.
References
- 1. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination for primary amines , Hive Methods Discourse [chemistry.mdma.ch]
- 6. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Screening of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the pharmacological screening of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane derivatives and related compounds. This class of molecules, built upon the rigid tropane-like scaffold, has shown significant potential for interacting with key neurological targets, including monoamine transporters and enzymes involved in lipid signaling. The following protocols and data are intended to facilitate the discovery and characterization of novel therapeutic agents based on this privileged chemical structure.
Introduction
The 8-azabicyclo[3.2.1]octane core is a key structural motif found in numerous biologically active compounds, including tropane alkaloids. Derivatives of this scaffold have been extensively explored as modulators of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, making them promising candidates for the treatment of various central nervous system disorders. Additionally, modifications of this bicyclic system have led to the discovery of potent inhibitors of enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is implicated in inflammatory and pain pathways.
This document outlines detailed protocols for the in vitro characterization of this compound derivatives, focusing on radioligand binding assays for monoamine transporters and enzymatic assays for NAAA.
Data Presentation: In Vitro Affinity of 8-Azabicyclo[3.2.1]octane Derivatives for Monoamine Transporters
The following table summarizes the binding affinities (Ki, nM) of a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data provides a structure-activity relationship (SAR) baseline for this chemical class.[1][2][3]
| Compound | R-Group (at N-8) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22a | -CH3 | 5.5 | 1100 | 1800 | 200 | 327 |
| 22b | -CH2CH3 | 7.2 | 1600 | 2300 | 222 | 319 |
| 22c | -CH2CH2CH3 | 6.8 | 1800 | 2600 | 265 | 382 |
| 22d | -CH(CH3)2 | 11.0 | 2100 | 3100 | 191 | 282 |
| 22e | -CH2-cyclopropyl | 4.0 | 4240 | 2500 | 1060 | 625 |
| 22f | -CH2Ph | 3.2 | 130 | 1900 | 41 | 594 |
| 22g | -CH2-(4-Cl)Ph | 3.9 | 150 | 5300 | 38 | 1358 |
| 22h | -CH2-(3,4-diCl)Ph | 5.8 | 210 | 6100 | 36 | 1052 |
Experimental Protocols
Protocol 1: Radioligand Binding Assays for Monoamine Transporters (DAT, SERT, NET)
This protocol describes the determination of the binding affinity of test compounds for the dopamine, serotonin, and norepinephrine transporters using a competitive radioligand binding assay with rat brain tissue.[3]
Materials:
-
Radioligands:
-
[³H]WIN 35,428 for DAT
-
[³H]Citalopram for SERT
-
[³H]Nisoxetine for NET
-
-
Tissue Preparation: Rat striatum for DAT, frontal cortex for SERT, and hypothalamus for NET.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Ligands:
-
10 µM Benztropine for DAT
-
10 µM Fluoxetine for SERT
-
10 µM Desipramine for NET
-
-
Test compounds (this compound derivatives) at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Homogenize dissected rat brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.2-1.0 mg/mL.
-
-
Assay Setup:
-
In a 96-well microplate, add in the following order:
-
50 µL of assay buffer or non-specific binding ligand.
-
50 µL of test compound at various concentrations (typically 0.1 nM to 10 µM).
-
50 µL of radioligand at a final concentration close to its Kd value.
-
100 µL of the membrane preparation.
-
-
Total assay volume should be 250 µL.
-
-
Incubation:
-
Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of the non-specific ligand) from the total binding (counts with buffer only).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition Assay (Fluorescence-Based)
This protocol describes a high-throughput method for determining the in vitro inhibitory potency of test compounds against human NAAA using a fluorogenic substrate.[4][5]
Materials:
-
Recombinant human NAAA enzyme.
-
NAAA Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5.
-
Fluorogenic Substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA).
-
Test compounds dissolved in DMSO.
-
96-well, black, flat-bottom microplates.
-
Fluorescence plate reader (Excitation: ~355-360 nm, Emission: ~460 nm).
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 1 pM to 100 µM.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for vehicle control wells).
-
Add 88 µL of NAAA assay buffer containing the human recombinant NAAA enzyme to each well.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the PAMCA substrate solution (prepared in assay buffer) to each well. The final substrate concentration should be at or near its Km value.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic read for 30 minutes) or at a fixed end-point. The fluorescent product is 7-amino-4-methylcoumarin (AMC).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways
References
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
Welcome to the technical support center for the synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this tropane alkaloid derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and readily available starting material is tropinone, which serves as a versatile precursor for a wide range of tropane alkaloids and their derivatives.
Q2: What are the main challenges in introducing a functional group at the C-2 position of the tropane ring?
A2: The primary challenges include controlling the stereoselectivity of the substitution (achieving the desired endo or exo configuration), preventing side reactions such as elimination or rearrangement, and achieving regioselectivity in the presence of the C-4 carbonyl group in tropinone.
Q3: How can I control the stereochemistry at the C-2 position?
A3: Stereocontrol is typically achieved by the careful selection of reagents and reaction conditions. For instance, the reduction of a 2-substituted tropinone derivative can lead to different stereoisomers depending on the reducing agent used and the steric hindrance of the existing substituents. Chiral auxiliaries or catalysts can also be employed for asymmetric synthesis.
Q4: What are the recommended methods for purifying this compound and its intermediates?
A4: Purification is most commonly achieved using silica gel column chromatography. Due to the basic nature of the amino group, it is often necessary to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing and improve separation. The separation of stereoisomers can be particularly challenging and may require specialized chiral chromatography techniques.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Problem 1: Low yield in the formation of 2-carbomethoxytropinone from tropinone.
-
Question: I am attempting to synthesize 2-carbomethoxytropinone by reacting tropinone with a base and a source of the carbomethoxy group, but my yields are consistently low with a significant amount of dark, resinous byproducts. What could be the cause and how can I improve the yield?
-
Answer: Low yields in this step are often due to side reactions such as self-condensation of tropinone or decomposition under harsh basic conditions. The reaction is highly sensitive to the choice of base, solvent, and temperature.
-
Troubleshooting Steps:
-
Base Selection: Use a non-nucleophilic base to minimize side reactions. Sodium hydride (NaH) or potassium hydride (KH) are commonly used to generate the enolate of tropinone.
-
Solvent: Ensure the use of a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether to prevent quenching of the enolate.
-
Temperature Control: Perform the enolate formation at low temperatures (e.g., 0 °C or -78 °C) to improve stability and prevent decomposition.
-
Reagent Addition: Add the electrophile (e.g., dimethyl carbonate or methyl chloroformate) slowly to the pre-formed enolate solution at low temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to avoid prolonged reaction times that can lead to byproduct formation.
-
-
Problem 2: Difficulty in converting the 2-carbomethoxy group to a 2-amino group.
-
Question: I have successfully synthesized 2-carbomethoxytropinone, but I am struggling to convert the ester to the desired amine. What are the recommended synthetic routes for this transformation?
-
Answer: The conversion of a carbomethoxy group to an amino group can be achieved through several multi-step sequences. Direct reduction is not feasible. The most common approaches involve the conversion of the ester to a carboxamide, followed by a Hofmann or Curtius rearrangement.
-
Troubleshooting and Recommended Pathways:
-
Via Hofmann Rearrangement:
-
Step 1: Amidation. Convert the methyl ester to the primary amide by reacting it with ammonia or a protected amine equivalent. This reaction may require elevated temperatures or pressure.
-
Step 2: Hofmann Rearrangement. Treat the primary amide with a reagent like bromine in the presence of a strong base (e.g., sodium hydroxide) to induce the rearrangement to the amine with one less carbon.[3][4][5]
-
-
Via Curtius Rearrangement:
-
Step 1: Saponification. Hydrolyze the methyl ester to the corresponding carboxylic acid using a base like lithium hydroxide or sodium hydroxide.
-
Step 2: Acyl Azide Formation. Convert the carboxylic acid to an acyl azide. This can be done by first converting the acid to an acyl chloride followed by reaction with sodium azide, or directly using a reagent like diphenylphosphoryl azide (DPPA).[6][7][8]
-
Step 3: Curtius Rearrangement. Heat the acyl azide to induce rearrangement to an isocyanate, which can then be hydrolyzed with acid or base to yield the primary amine.[6][7][8]
-
-
Via Reduction of an Oxime:
-
Step 1: Oximation. If a 2-keto derivative is accessible, it can be converted to a 2-oxime using hydroxylamine.
-
Step 2: Reduction. The oxime can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This method often leads to a mixture of stereoisomers.
-
-
-
Problem 3: Poor stereoselectivity in the final reduction step.
-
Question: My synthesis produces a mixture of endo and exo isomers of this compound that are difficult to separate. How can I improve the stereoselectivity of the reaction?
-
Answer: Achieving high stereoselectivity is a significant challenge in tropane chemistry. The outcome of a reduction is highly dependent on the substrate and the reducing agent.
-
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Bulky Reducing Agents: Use of sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often favors attack from the less hindered face of the molecule, leading to higher selectivity.
-
Catalytic Hydrogenation: The stereochemical outcome of catalytic hydrogenation can be influenced by the choice of catalyst (e.g., Pd, Pt, Rh) and the solvent. The substrate may adsorb to the catalyst surface in a preferred orientation, leading to stereoselective hydrogen delivery.
-
-
Substrate Control: The presence of other functional groups on the tropane skeleton can influence the direction of attack of the reducing agent through steric hindrance or chelation control.
-
Chiral Resolution: If a racemic or diastereomeric mixture is obtained, chiral resolution techniques, such as the formation of diastereomeric salts with a chiral acid followed by fractional crystallization or chiral chromatography, may be necessary to isolate the desired stereoisomer.[9]
-
-
Experimental Protocols
The following are proposed, detailed methodologies for the key steps in the synthesis of this compound, based on established chemical transformations.
Protocol 1: Synthesis of 2-Carbomethoxytropinone
-
Materials: Tropinone, Sodium Hydride (60% dispersion in mineral oil), Dry Tetrahydrofuran (THF), Dimethyl Carbonate.
-
Procedure: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). b. Wash the sodium hydride with dry hexanes to remove the mineral oil and then suspend it in dry THF. c. Cool the suspension to 0 °C in an ice bath. d. Dissolve tropinone (1.0 equivalent) in dry THF and add it dropwise to the sodium hydride suspension over 30 minutes. e. Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the enolate. f. Add dimethyl carbonate (1.5 equivalents) dropwise to the reaction mixture at 0 °C. g. Allow the reaction to warm to room temperature and stir for 12-16 hours. h. Monitor the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent). i. Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. j. Extract the aqueous layer with ethyl acetate (3 x 50 mL). k. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. l. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-carbomethoxytropinone.
Protocol 2: Conversion of 2-Carbomethoxytropinone to this compound via Curtius Rearrangement
-
Step A: Saponification a. Dissolve 2-carbomethoxytropinone (1.0 equivalent) in a mixture of methanol and water. b. Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. c. Remove the methanol under reduced pressure and acidify the aqueous solution to pH 3-4 with 1 M HCl. d. Extract the carboxylic acid with dichloromethane (3 x 50 mL). e. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude carboxylic acid.
-
Step B: Curtius Rearrangement a. To a solution of the crude carboxylic acid (1.0 equivalent) in dry toluene, add triethylamine (1.2 equivalents) and diphenylphosphoryl azide (DPPA, 1.1 equivalents) at 0 °C. b. Allow the reaction to warm to room temperature and then heat to reflux (approx. 110 °C) for 2-3 hours, or until nitrogen evolution ceases. c. Cool the reaction mixture and add 6 M hydrochloric acid. d. Heat the biphasic mixture to reflux for 2-4 hours to hydrolyze the intermediate isocyanate. e. Cool the mixture to room temperature, separate the layers, and wash the aqueous layer with diethyl ether to remove non-basic impurities. f. Basify the aqueous layer to pH > 12 with 6 M sodium hydroxide. g. Extract the product into dichloromethane (3 x 50 mL). h. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound. i. Further purification can be achieved by column chromatography on silica gel using a mobile phase of dichloromethane:methanol:ammonium hydroxide (e.g., 90:9:1).
Data Presentation
Table 1: Comparison of Conditions for Curtius vs. Hofmann Rearrangement
| Feature | Curtius Rearrangement | Hofmann Rearrangement |
| Starting Material | Carboxylic Acid | Primary Amide |
| Key Reagents | Diphenylphosphoryl azide (DPPA) or SOCl₂/NaN₃ | Bromine, Sodium Hydroxide |
| Intermediate | Acyl azide, Isocyanate | N-bromoamide, Isocyanate |
| Typical Solvents | Toluene, Dioxane | Water, Methanol |
| Temperature | Elevated (Reflux) | Room Temperature to Reflux |
| Advantages | Milder conditions for isocyanate formation possible. | One-pot conversion from amide. |
| Disadvantages | Requires synthesis of the carboxylic acid first. | Use of hazardous bromine. |
Visualizations
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Synthesis of isomers of 18F-labelled amino acid radiopharmaceutical: position 2- and 3-L-18F-alpha-methyltyrosine using a separation and purification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane. The following information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, a tropane alkaloid derivative, are based on its basic nature and polarity. These methods include:
-
Acid-Base Extraction: This technique leverages the basicity of the amino groups to separate the target compound from neutral or acidic impurities.
-
Column Chromatography: Both normal-phase (typically silica gel) and reversed-phase (e.g., C18) chromatography can be effective for separating the compound from closely related impurities.
-
Recrystallization: This is a final purification step to obtain a highly pure, crystalline product. The choice of solvent is critical for successful recrystallization.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials from the synthesis.
-
Stereoisomers of the target compound.
-
By-products from the reaction, such as oxidized or N-demethylated derivatives.
-
Residual solvents from the synthesis or extraction steps.
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and assess the purity of the final product.
Troubleshooting Guides
Acid-Base Extraction
Problem: Low recovery of this compound after acid-base extraction.
| Possible Cause | Solution |
| Incomplete protonation of the amine: The pH of the aqueous acidic solution may not be low enough to fully protonate both the primary and tertiary amines. | Ensure the pH of the aqueous acidic solution is sufficiently low (pH 1-2) to protonate both amino groups. Use a pH meter or pH paper to verify. |
| Incomplete deprotonation of the amine salt: The pH of the aqueous basic solution may not be high enough to convert the ammonium salt back to the free base. | Adjust the pH of the aqueous solution to be strongly basic (pH 12-14) using a suitable base like sodium hydroxide to ensure complete deprotonation. |
| Emulsion formation during extraction: Vigorous shaking can lead to the formation of an emulsion, making phase separation difficult. | Use gentle, swirling motions to mix the phases. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. |
| Insufficient extraction with the organic solvent: The free base may not have been fully extracted from the aqueous layer. | Perform multiple extractions (at least 3-4) with the organic solvent to ensure complete removal of the product from the aqueous phase. |
Column Chromatography
Problem: Poor separation of the target compound from impurities on a silica gel column.
| Possible Cause | Solution |
| Inappropriate solvent system: The polarity of the eluent may be too high or too low, resulting in co-elution or retention of the compound on the column. | Optimize the eluent system using TLC. A common mobile phase for basic compounds like this is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to reduce tailing. |
| Peak tailing: The basic amino groups can interact strongly with the acidic silanol groups on the silica surface, leading to broad, tailing peaks.[1] | Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase to mask the active silanol sites and improve peak shape.[1] |
| Column overloading: Applying too much sample to the column can lead to poor separation. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight. |
Problem: The compound is not eluting from a reversed-phase (C18) column.
| Possible Cause | Solution |
| Strong retention due to ionic interactions: At neutral pH, the protonated amine can interact strongly with residual silanol groups on the C18 stationary phase. | Adjust the pH of the mobile phase. Using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the silanol groups and reduce these interactions.[1] |
| Mobile phase is not polar enough: The organic content of the mobile phase may be too low to elute the compound. | Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. |
Recrystallization
Problem: The compound oils out instead of forming crystals.
| Possible Cause | Solution |
| The solution is supersaturated: The concentration of the compound in the solvent is too high, or the solution is cooled too quickly. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization. |
| The presence of impurities: Impurities can inhibit crystal lattice formation. | The compound may require further purification by another method, such as column chromatography, before attempting recrystallization. |
| Inappropriate solvent choice: The solvent may be too good a solvent for the compound, even at low temperatures. | Perform a solvent screen to find a more suitable solvent or solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
Problem: No crystals form upon cooling.
| Possible Cause | Solution |
| The solution is not saturated: Too much solvent was used to dissolve the compound. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Slow nucleation: The formation of initial seed crystals is slow. | Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization. |
| The compound is highly soluble in the chosen solvent at all temperatures. | Choose a different solvent in which the compound has lower solubility at room temperature. A mixture of solvents can also be effective; one in which the compound is soluble and one in which it is insoluble. |
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Repeat the extraction 2-3 times. Combine the aqueous acidic extracts. The protonated product will be in the aqueous phase.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with stirring until the pH is strongly basic (pH 12-14).
-
Extraction of Free Base: Extract the now deprotonated (free base) product from the aqueous solution using an organic solvent like dichloromethane or ethyl acetate. Perform this extraction 3-4 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.
General Column Chromatography Protocol (Silica Gel)
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of dichloromethane to dichloromethane/methanol). To mitigate peak tailing, a small amount of triethylamine (e.g., 0.1-1%) can be added to the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification of this compound using acid-base extraction.
Caption: Decision-making flowchart for troubleshooting common issues during recrystallization.
References
Technical Support Center: Synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane synthesis.
Overall Synthetic Workflow
The synthesis of this compound can be conceptually divided into two key stages: the formation of the bicyclic ketone precursor, 8-methyl-8-azabicyclo[3.2.1]octan-2-one, followed by its conversion to the target amine via reductive amination.
Caption: A conceptual workflow for the two-stage synthesis of the target compound.
Stage 1: Synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-2-one (Precursor)
The synthesis of the 8-azabicyclo[3.2.1]octane core is a critical step that significantly influences the overall yield. While direct protocols for the 2-oxo isomer are not abundant in publicly available literature, established methods for the analogous 3-oxo isomer (tropinone), such as the Robinson-Schöpf synthesis, provide valuable insights into potential challenges and optimization strategies.
Frequently Asked Questions (FAQs) - Precursor Synthesis
Q1: My yield for the synthesis of the 8-azabicyclo[3.2.1]octane core is very low, and I'm observing a significant amount of a polymeric byproduct. What is the likely cause?
A1: This is a common issue, particularly in reactions like the Robinson-Schöpf synthesis that rely on intramolecular cyclization. The primary cause is often competing intermolecular condensation reactions of the starting materials or reactive intermediates.[1] To favor the desired intramolecular reaction, several parameters are crucial.
Q2: How can I minimize the formation of polymeric byproducts and improve the yield of the bicyclic ketone?
A2: You can address this issue by optimizing the following reaction conditions[1]:
-
pH Control: The intramolecular Mannich reaction, a key step in forming the bicyclic structure, is highly pH-dependent. A narrow pH range, typically between 4 and 5, is optimal.[1] This ensures that the amine is sufficiently nucleophilic while the aldehyde groups remain protonated for activation.[1]
-
High Dilution: Running the reaction at high dilution (e.g., <0.01 M) can significantly favor the intramolecular cyclization over intermolecular polymerization. This is known as the Ruggli-Ziegler dilution principle.[1]
-
Slow Addition of Reagents: A slow, controlled addition of the aldehyde component to the reaction mixture containing the amine can help maintain a low concentration of reactive intermediates, thereby suppressing polymerization.[1]
Troubleshooting Guide - Precursor Synthesis
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Yield of Bicyclic Ketone | Intermolecular polymerization | Implement high-dilution conditions (<0.01 M).[1] | Increased yield of the desired intramolecular cyclization product. |
| Incorrect pH | Buffer the reaction mixture to maintain a pH of 4-5 using a non-nucleophilic buffer (e.g., citrate buffer).[1] | Favors the intramolecular Mannich reaction pathway.[1] | |
| High concentration of reactive intermediates | Use a syringe pump for the slow addition of the dialdehyde starting material.[1] | Minimizes side reactions by keeping the concentration of intermediates low. | |
| Poor Diastereoselectivity | Unfavorable reaction kinetics | Lower the reaction temperature to favor the thermodynamically more stable transition state. | Enhanced formation of the desired diastereomer. |
| Ineffective catalyst | Screen various Lewis and Brønsted acid catalysts to find one that promotes the desired stereochemical outcome. | Improved diastereomeric ratio. |
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Start -> Check_Polymer; Check_Polymer --yes--> High_Concentration; Check_Polymer --yes--> Incorrect_pH; Check_Polymer --yes--> Fast_Addition;
High_Concentration -> Solution_Dilution; Incorrect_pH -> Solution_pH; Fast_Addition -> Solution_Addition; }
Caption: A troubleshooting flowchart for addressing low yields in the precursor synthesis.
Stage 2: Reductive Amination of 8-methyl-8-azabicyclo[3.2.1]octan-2-one
This step involves the conversion of the ketone precursor to the desired primary amine. The choice of reagents and reaction conditions is crucial for achieving high yield and controlling stereoselectivity (endo vs. exo amine).
Frequently Asked Questions (FAQs) - Reductive Amination
Q3: What are the recommended conditions for the reductive amination of 8-methyl-8-azabicyclo[3.2.1]octan-2-one?
Q4: I am observing the formation of the corresponding alcohol as a byproduct. How can I prevent this?
A4: The formation of the alcohol results from the direct reduction of the ketone starting material. To minimize this, you can use a reducing agent that is more selective for the iminium ion intermediate over the ketone. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this reason, as it is less reactive towards carbonyls at the mildly acidic pH required for imine formation. Alternatively, ensuring the complete formation of the imine or iminium ion before the addition of a less selective reducing agent like sodium borohydride (NaBH₄) can also help.
Q5: How can I control the stereochemistry of the resulting amine (endo vs. exo)?
A5: The stereochemical outcome of the reduction is determined by the direction of hydride attack on the iminium ion intermediate. For the related reduction of tropinone, using ammonium formate and a palladium catalyst has been shown to be highly stereoselective, yielding the endo-amine.[2] The stereoselectivity is often influenced by the steric hindrance around the two faces of the bicyclic system. The choice of reducing agent can also play a role; bulkier hydride reagents may favor attack from the less hindered face.
Troubleshooting Guide - Reductive Amination
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Conversion to Amine | Incomplete imine/iminium ion formation | Ensure mildly acidic conditions (pH ~5-6) to promote imine formation. | Increased conversion to the desired amine. |
| Inactive reducing agent | Check the quality and age of the reducing agent. Use freshly opened or properly stored reagents. | Improved reaction efficiency. | |
| Significant Alcohol Byproduct | Ketone reduction is faster than imine reduction | Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. | Minimized alcohol byproduct formation. |
| Premature reduction | Allow sufficient time for imine formation before adding the reducing agent. | Higher selectivity for the amination product. | |
| Poor Diastereoselectivity | Non-selective reducing agent or conditions | Employ a stereoselective catalytic system, such as Pd/C with ammonium formate, which has shown high endo-selectivity for the 3-amino analogue.[2] | Improved diastereomeric ratio of the product. |
| Steric hindrance | Experiment with different reducing agents of varying steric bulk. | Potentially alter the diastereomeric ratio to favor the desired isomer. |
Experimental Protocols
Protocol 1: Stereoselective Reductive Amination of 8-methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone) - Adapted for 2-oxo isomer
This protocol is based on a reported high-yield synthesis of 3-endo-tropanamine and is presented as a starting point for the optimization of the reductive amination of 8-methyl-8-azabicyclo[3.2.1]octan-2-one.[2]
Materials:
-
8-methyl-8-azabicyclo[3.2.1]octan-2-one
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Water
-
Celite
Procedure:
-
In a round-bottom flask, dissolve the 8-methyl-8-azabicyclo[3.2.1]octan-2-one (1 equivalent) in methanol.
-
With vigorous stirring, add ammonium formate (approx. 9 equivalents) and a small amount of water.
-
After complete dissolution, carefully add 10% Pd/C (approx. 0.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by crystallization of its hydrochloride salt or by column chromatography.
Note: The optimal equivalents of reagents and reaction time may vary for the 2-oxo isomer and should be determined experimentally.
Data on Analogous Reductive Amination
The following table summarizes the results from the literature for the reductive amination of various ketones using the palladium-catalyzed method with ammonium formate, demonstrating its potential effectiveness.[2]
| Starting Ketone | Product | Yield |
| 8-methyl-8-azabicyclo[3.2.1]octan-3-one | 3-endo-tropanamine | 83% |
| Methyl ethyl ketone (MEK) | 2-Aminobutane | 95% |
| Methyl isobutyl ketone (MIBK) | 4-Methyl-2-pentanamine | 92% |
| Cyclohexanone | Cyclohexylamine | 65% |
| 1-Methyl-4-piperidone | 1-Methyl-4-aminopiperidine | 75% |
This data suggests that the chosen reductive amination method is robust and high-yielding for a variety of ketones, making it a promising approach for the synthesis of the target molecule.
References
Technical Support Center: Derivatization of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane. The following information is designed to help you anticipate and resolve common issues encountered during derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of reactivity on this compound during derivatization?
A1: The primary site for derivatization is the primary amino group at the C-2 position due to its higher nucleophilicity compared to the tertiary amine at the N-8 position. However, under certain conditions, the tertiary amine can also react, leading to side products.
Q2: I am observing a significant amount of di-substituted product in my acylation/alkylation reaction. How can I improve the selectivity for the primary amine?
A2: Di-substitution, or reaction at both the primary amine and the tertiary amine, can occur under harsh reaction conditions. To improve selectivity:
-
Use milder reagents.
-
Control the stoichiometry of your electrophile (acylating or alkylating agent) to be as close to 1:1 with the substrate as possible.
-
Perform the reaction at a lower temperature.
-
Consider using a protecting group strategy for the tertiary amine if chemoselectivity remains an issue, though this adds extra steps to your synthesis.
Q3: My reductive amination reaction is giving low yields. What are the possible reasons?
A3: Low yields in reductive amination can be due to several factors:
-
Inefficient imine formation: The initial formation of the imine between the primary amine and the carbonyl compound is crucial. This step can be slow or incomplete. Consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. You can monitor imine formation by techniques like TLC or NMR before adding the reducing agent.
-
Reduction of the starting aldehyde/ketone: The reducing agent might be too reactive and reduce your carbonyl compound before it can form an imine. Using a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they are more selective for the imine.
-
Decomposition of the starting material or product: The reaction conditions (pH, temperature) might be causing degradation. Ensure your conditions are compatible with the stability of your substrate and product.
Q4: I am seeing a mixture of diastereomers in my final product. How can I improve the stereoselectivity?
A4: The this compound scaffold has inherent stereochemistry. Reactions at the C-2 position can potentially lead to the formation of diastereomers depending on the nature of the electrophile and the reaction conditions. To improve stereoselectivity:
-
Employ chiral catalysts or reagents.
-
Optimize reaction temperature and solvent to favor the formation of one diastereomer.
-
Purification techniques such as chiral chromatography may be necessary to separate the diastereomers.
Troubleshooting Guides
Issue 1: Low Yield in Acylation/Sulfonylation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficiently reactive acylating/sulfonylating agent or deactivation of the amine. | Use a more reactive derivative (e.g., acid chloride instead of anhydride). Ensure the starting amine is fully in its free base form. |
| Formation of multiple products | Reaction at the tertiary amine (N-8) or decomposition. | Use milder reaction conditions (lower temperature, less reactive base). Use a non-nucleophilic base like triethylamine or DIPEA. |
| Product is insoluble and precipitates from the reaction | The hydrochloride salt of the product may be forming. | Ensure the reaction is run under anhydrous conditions and with a slight excess of a non-nucleophilic base to scavenge any generated acid. |
Issue 2: Over-alkylation in N-Alkylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Presence of di- and tri-alkylated products | The newly formed secondary amine is more nucleophilic than the starting primary amine, leading to further alkylation. | Use a large excess of the starting amine relative to the alkylating agent. Alternatively, perform a reductive amination which is a more controlled method for mono-alkylation. |
| Quaternization of the tertiary amine at N-8 | The tertiary amine is reacting with the alkylating agent. | Use a less reactive alkylating agent (e.g., an alkyl bromide instead of an alkyl iodide). Perform the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: N-Acylation of this compound
Materials:
-
This compound
-
Acyl chloride or anhydride (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM or THF.
-
Add TEA or DIPEA to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride dropwise to the cooled solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination with an Aldehyde
Materials:
-
This compound
-
Aldehyde (1.0 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound and the aldehyde in anhydrous DCE or DCM.
-
(Optional) Add a catalytic amount of acetic acid and stir for 30 minutes at room temperature to facilitate imine formation.
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Add STAB portion-wise to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Desired vs. side reaction pathways in acylation and alkylation.
Technical Support Center: Stereoselectivity in 8-Azabicyclo[3.2.1]octane Reactions
Welcome to the technical support center for stereoselective reactions involving the 8-azabicyclo[3.2.1]octane (tropane) scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving desired stereochemical outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Diastereoselectivity in the Reduction of 8-Azabicyclo[3.2.1]octan-3-one (Tropinone and its Derivatives)
Q1: My reduction of tropinone is yielding a mixture of tropine (axial alcohol) and pseudotropine (equatorial alcohol). How can I improve the selectivity for the axial alcohol (tropine)?
A1: The stereochemical outcome of the reduction of tropinone is highly dependent on the steric bulk of the reducing agent.
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For preferential formation of tropine (axial attack): Use a sterically less hindered hydride source. Sodium borohydride (NaBH₄) in methanol is a common choice that favors the formation of the axial alcohol, tropine.[1] The hydride attacks the carbonyl group from the less hindered equatorial face.
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For preferential formation of pseudotropine (equatorial attack): A bulkier reducing agent, such as lithium aluminum hydride (LiAlH₄) or L-Selectride®, will preferentially attack from the more hindered axial face, leading to the equatorial alcohol, pseudotropine.
Troubleshooting Workflow for Ketone Reduction
Caption: Troubleshooting workflow for poor diastereoselectivity in the reduction of 8-azabicyclo[3.2.1]octan-3-ones.
Issue 2: Low Diastereoselectivity in Aldol Reactions of Tropinone
Q2: My aldol reaction with tropinone is giving a low diastereomeric ratio (d.r.). What factors can I modify to improve this?
A2: The diastereoselectivity of tropinone aldol reactions is sensitive to reaction conditions. Here are some key parameters to investigate:
-
Solvent: The presence of water can significantly influence the stereochemical outcome. Water-promoted direct aldol reactions of tropinone have been shown to be highly dependent on the amount of water added.[2]
-
Additives: The addition of lithium salts, such as lithium chloride (LiCl), can have a profound effect on both diastereoselectivity and enantioselectivity, even when the chiral amine is supported on a solid phase.[2] It is thought that LiCl can influence the aggregation state of the lithium enolate.
-
Temperature: Lowering the reaction temperature generally enhances stereoselectivity by favoring the kinetically controlled product.
Issue 3: Poor Stereoselectivity in Intramolecular Mannich Cyclization
Q3: I am attempting to form the 8-azabicyclo[3.2.1]octane core via an intramolecular Mannich reaction, but the diastereoselectivity is poor. What are the potential causes and solutions?
A3: Poor diastereoselectivity in intramolecular Mannich reactions for the formation of the tropane skeleton can be a common issue.[3] Consider the following:
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pH Control: The pH of the reaction medium can influence the rate of cyclization and the stability of the intermediates, which in turn can affect the stereochemical outcome. Careful control of pH is crucial.
-
N-Substituent: The nature of the substituent on the nitrogen atom can have a significant impact on the facial selectivity of the cyclization. Bulky N-substituents can shield one face of the molecule, directing the cyclization to the opposite face.
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Reaction Temperature: As with many stereoselective reactions, lower temperatures often lead to higher diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor that dictates the stereochemical outcome of nucleophilic additions to the carbonyl group of tropinone?
A1: The rigid, bicyclic structure of the tropane skeleton creates two distinct faces for nucleophilic attack: the endo and exo faces. The facial selectivity is primarily governed by steric hindrance. The piperidine ring of the tropane skeleton exists in a chair conformation, which makes one face more sterically encumbered than the other.
Q2: How does the N-substituent on the 8-azabicyclo[3.2.1]octane ring influence stereoselectivity?
A2: The N-substituent plays a critical role in determining the stereochemical outcome of many reactions. The substituent can exist in either an axial or equatorial position, and this conformational preference can influence the steric environment around the reactive centers. For instance, a bulky N-substituent in the axial position can block one face of the molecule, thereby directing incoming reagents to the opposite face.
Q3: My reaction has produced a mixture of diastereomers. What are the recommended methods for their separation?
A3: The separation of tropane alkaloid diastereomers can often be achieved by chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC, particularly with polysaccharide-based chiral stationary phases (CSPs), is a powerful tool for separating both enantiomers and diastereomers.[4]
-
Gas Chromatography (GC): GC can also be effective, especially when coupled with mass spectrometry (GC-MS) for identification. Derivatization may be necessary to improve volatility and resolution.
-
Supercritical Fluid Chromatography (SFC): SFC is another effective technique for the separation of stereoisomers.[4]
Logical Flow for Troubleshooting Stereoisomer Separation
Caption: Decision tree for troubleshooting the separation of stereoisomers.
Data Presentation
Table 1: Diastereoselective Reduction of Tropinone
| Reducing Agent | Solvent | Temperature (°C) | Major Product | Diastereomeric Ratio (axial:equatorial) | Reference |
| NaBH₄ | Methanol | 0 to RT | Tropine (axial) | >9:1 | [1] |
| LiAlH₄ | THF | 0 | Pseudotropine (equatorial) | Varies, favors equatorial | |
| L-Selectride® | THF | -78 | Pseudotropine (equatorial) | High, favors equatorial |
Table 2: Influence of Additives on the Aldol Reaction of Tropinone Lithium Enolate
| Chiral Amine Support | Additive | Diastereoselectivity (exo,anti:exo,syn) | Enantioselectivity (% ee) | Reference |
| Merrifield Resin | None | Low | Low | [2] |
| Merrifield Resin | LiCl | Significantly Increased | Significantly Increased | [2] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of Tropine (Axial Alcohol)
This protocol is adapted from a standard procedure for the reduction of tropinone to tropine.[1]
Materials:
-
Tropinone (1.0 g, 7.18 mmol)
-
Methanol (20 mL)
-
Sodium borohydride (0.33 g, 8.62 mmol)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve tropinone in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise over 15 minutes while stirring.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and continue stirring at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the tropinone is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude tropine.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Aldol Reaction of Tropinone Lithium Enolate
This protocol is a general guide based on the reaction of tropinone lithium enolate with benzaldehyde.[5]
Materials:
-
Tropinone (1.0 mmol, 0.139 g)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium amide base (e.g., LDA, 1.1 mmol)
-
Benzaldehyde (1.2 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dry ice/acetone bath
Procedure:
-
Prepare a solution of the lithium amide base in THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of tropinone in THF dropwise to the lithium amide solution over 15 minutes at -78 °C.
-
Stir the mixture for 45 minutes at -78 °C to ensure complete enolate formation.
-
Add a solution of benzaldehyde in THF to the reaction mixture at -78 °C.
-
After 15 minutes, quench the reaction by adding saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous work-up and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
Welcome to the technical support center for the synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of this synthesis.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your synthesis.
Issue 1: Low Yield in the Overall Synthesis
-
Question: My overall yield for the three-step synthesis of this compound from tropinone is consistently low. What are the most critical steps to optimize?
-
Answer: The overall yield is a product of the efficiency of three key steps: oximation, Beckmann rearrangement, and lactam reduction. Each of these steps has potential pitfalls that can significantly reduce your final yield.
-
Step 1: Tropinone Oxime Formation: Ensure the complete conversion of tropinone to its oxime. The reaction is typically straightforward but can be hampered by impure starting material or incorrect pH.
-
Step 2: Beckmann Rearrangement: This is often the most challenging step. The choice of acid catalyst and reaction conditions are critical. Incomplete rearrangement or the formation of side products are common issues.
-
Step 3: Lactam Reduction: The reduction of the resulting lactam to the final amine can also be problematic. Incomplete reduction or over-reduction can occur if the wrong reducing agent or conditions are used.
-
Issue 2: Problems with the Beckmann Rearrangement
-
Question: During the Beckmann rearrangement of tropinone oxime, I am observing a complex mixture of products and a low yield of the desired lactam. What could be going wrong?
-
Answer: The Beckmann rearrangement is sensitive to reaction conditions and can be prone to side reactions. Here are some common issues and their solutions:
-
Incomplete Reaction: The rearrangement may not go to completion if the acid catalyst is not strong enough or if the reaction time is too short. Consider using a stronger acid like polyphosphoric acid (PPA) or sulfuric acid, and monitor the reaction by TLC until the starting oxime is consumed.
-
Fragmentation: A common side reaction is the Beckmann fragmentation, which leads to the formation of a nitrile instead of a lactam. This is more likely to occur if the group alpha to the oxime can stabilize a carbocation. To minimize fragmentation, carefully select your acid catalyst and maintain a controlled temperature.
-
Stereochemistry of the Oxime: The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating. If your tropinone oxime is a mixture of (E) and (Z) isomers, you may get a mixture of regioisomeric lactams. While tropinone is symmetrical, leading to a single oxime, impurities or side reactions during oximation could theoretically lead to issues. Ensure the purity of your oxime before proceeding.
-
Issue 3: Difficulties in Purifying the Final Product
-
Question: I am having trouble purifying the final this compound. What are the recommended purification methods?
-
Answer: The basic nature of the final amine product can make purification by standard silica gel chromatography challenging. Here are some recommended strategies:
-
Acid-Base Extraction: As an amine, your product is basic. You can perform an acid-base extraction to separate it from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (like dichloromethane or ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted with an organic solvent.
-
Crystallization as a Hydrochloride Salt: A common and effective method for purifying amines is to convert them to their hydrochloride salts, which are often crystalline and can be purified by recrystallization. After obtaining the crude amine, dissolve it in a suitable solvent (like isopropanol or a mixture of methanol and diethyl ether) and bubble anhydrous HCl gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration.
-
Column Chromatography with Treated Silica: If chromatography is necessary, consider using silica gel that has been treated with a base like triethylamine to prevent streaking and improve the separation of the basic amine.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical synthetic route for this compound?
-
A1: A common and well-established route starts with tropinone. The ketone is first converted to tropinone oxime using hydroxylamine hydrochloride. The oxime then undergoes a Beckmann rearrangement to form the corresponding lactam. Finally, the lactam is reduced to yield this compound.
-
-
Q2: What are the key parameters to control during the oximation of tropinone?
-
A2: The key parameters are pH and reaction time. The reaction is typically carried out in the presence of a base, such as sodium acetate or pyridine, to neutralize the HCl released from hydroxylamine hydrochloride. The pH should be maintained in a slightly acidic to neutral range to facilitate the reaction. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure complete conversion of the tropinone.
-
-
Q3: Which reducing agents are suitable for the final lactam reduction step?
-
A3: Powerful reducing agents are required to reduce the amide functionality of the lactam. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation. Sodium borohydride is generally not strong enough to reduce amides. Care must be taken during the workup of LiAlH₄ reactions due to its high reactivity with water.
-
-
Q4: How can I confirm the structure of the final product?
-
A4: Standard spectroscopic techniques should be used for structural confirmation. ¹H NMR and ¹³C NMR spectroscopy will confirm the carbon-hydrogen framework. Mass spectrometry (MS) will confirm the molecular weight of the compound. Infrared (IR) spectroscopy can be used to observe the disappearance of the lactam carbonyl peak and the appearance of N-H stretching bands for the primary amine.
-
-
Q5: Are there any specific safety precautions I should take during this synthesis?
-
A5: Yes, several safety precautions are necessary.
-
Hydroxylamine hydrochloride: Can be corrosive and an irritant.
-
Strong acids (for Beckmann rearrangement): Are highly corrosive. Handle with extreme care in a fume hood.
-
Lithium aluminum hydride (LiAlH₄): Is a highly reactive and pyrophoric solid. It reacts violently with water. All reactions and workups involving LiAlH₄ must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
-
Data Presentation
Table 1: Optimization of Beckmann Rearrangement Conditions for Tropinone Oxime
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Lactam (%) |
| 1 | Sulfuric Acid | - | 120 | 0.5 | 75 |
| 2 | Polyphosphoric Acid | - | 130 | 1 | 85 |
| 3 | Eaton's Reagent | Dichloromethane | Reflux | 2 | 80 |
| 4 | Ts-Cl | Pyridine | 0 to RT | 12 | 65 |
Note: The yields presented are indicative and may vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of Tropinone Oxime
-
To a solution of tropinone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.3 eq).
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude tropinone oxime, which can be purified by recrystallization.
Protocol 2: Beckmann Rearrangement of Tropinone Oxime
-
Carefully add tropinone oxime (1.0 eq) to pre-heated polyphosphoric acid (PPA) at 100°C with stirring.
-
Increase the temperature to 130°C and stir for 1 hour.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the acidic solution with a strong base (e.g., NaOH pellets or a concentrated solution) while cooling in an ice bath.
-
Extract the aqueous layer multiple times with chloroform or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude lactam.
Protocol 3: Reduction of Lactam to this compound
-
Under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a solution of the lactam (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
Visualizations
Technical Support Center: 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability-related issues encountered during research and development.
Troubleshooting Guides
Unexpected degradation or instability of this compound and its derivatives can compromise experimental results and product integrity. The following table summarizes common stability issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of Solid Compound (e.g., yellowing, browning) | - Oxidation due to prolonged exposure to air. - Reaction with impurities. - Light-induced degradation. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon). - Ensure high purity of the compound. - Store in amber vials or protect from light.[1][2] |
| Degradation in Solution | - Hydrolysis at acidic or basic pH. - Oxidation, especially in the presence of metal ions. - Photodegradation from exposure to UV or ambient light. | - Buffer the solution to a neutral pH if compatible with the experimental design. - Use deoxygenated solvents and consider adding an antioxidant. - Protect the solution from light by using amber glassware or wrapping the container in foil.[1][2] |
| Formation of Precipitate | - Poor solubility at the storage temperature. - Degradation product precipitating out of solution. - Reaction with container material. | - Store solutions at the recommended temperature; if refrigerated, allow to equilibrate to room temperature before use. - Analyze the precipitate to identify if it is a degradant. - Use high-quality, inert containers (e.g., borosilicate glass). |
| Inconsistent Analytical Results (e.g., changing HPLC purity) | - Ongoing degradation of the sample. - Adsorption of the compound onto the analytical column. - Inappropriate analytical method that does not separate the parent compound from degradants. | - Re-analyze the sample immediately after preparation. - Use a stability-indicating analytical method.[3] - Evaluate different column chemistries and mobile phases. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] To prevent oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. Protecting the compound from light by using an amber vial is also advisable.
Q2: My compound is degrading in an aqueous solution. What can I do to minimize this?
A2: Degradation in aqueous solutions can often be attributed to hydrolysis, especially at non-neutral pH. It is recommended to prepare fresh solutions for immediate use. If storage is necessary, consider preparing the solution in a buffer at a pH where the compound is most stable, which may need to be determined experimentally. Additionally, deoxygenating the solvent and protecting the solution from light can prevent oxidative and photolytic degradation.[2]
Q3: What materials are incompatible with this compound and its derivatives?
A3: These compounds are incompatible with strong oxidizing agents and strong acids.[4] Contact with these substances can lead to vigorous reactions and decomposition.
Q4: What are the expected decomposition products of this compound?
A4: Under thermal stress, such as in a fire, hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6] The specific degradation products under experimental conditions will depend on the stress applied (e.g., acid, base, oxidant, light).
Q5: How can I develop a stability-indicating analytical method for my derivative?
A5: A stability-indicating method is one that can separate the intact drug substance from its degradation products.[3] To develop such a method, you need to perform forced degradation studies.[1][3] This involves subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate the potential degradants. The analytical method, typically HPLC, is then developed to resolve the parent compound from all the generated degradation products.[3]
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][3]
Objective: To generate potential degradation products of this compound derivatives under various stress conditions.
Materials:
-
The this compound derivative of interest
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[2]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
At various time points (e.g., 2, 6, 12, 24 hours), withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
At various time points, withdraw a sample, neutralize it with an equivalent amount of HCl, and dilute it for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
Analyze samples at various time points by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.
-
At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (and the solid compound) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed and control samples by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method. The goal is to achieve baseline separation of the parent peak from all degradation product peaks.
Data Presentation
The following table provides an illustrative example of how to present quantitative data from a forced degradation study.
| Stress Condition | Duration (hours) | Assay of Parent Compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradation (%) |
| 0.1 M HCl at 60°C | 2 | 98.5 | 0.8 | 0.2 | 1.5 |
| 6 | 95.2 | 2.5 | 1.1 | 4.8 | |
| 12 | 90.1 | 5.3 | 2.4 | 9.9 | |
| 24 | 82.3 | 9.8 | 4.5 | 17.7 | |
| 0.1 M NaOH at 60°C | 2 | 99.1 | 0.5 | 0.1 | 0.9 |
| 6 | 97.5 | 1.5 | 0.4 | 2.5 | |
| 12 | 94.8 | 3.1 | 0.9 | 5.2 | |
| 24 | 90.5 | 5.6 | 1.7 | 9.5 | |
| 3% H₂O₂ at RT | 2 | 97.2 | 1.9 | - | 2.8 |
| 6 | 92.1 | 5.8 | - | 7.9 | |
| 12 | 85.3 | 11.2 | - | 14.7 | |
| 24 | 75.6 | 19.5 | - | 24.4 | |
| Heat (80°C, solid) | 48 | 99.5 | - | - | 0.5 |
| Photostability | - | 98.9 | 0.6 | - | 1.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the stability of this compound and its derivatives.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. echemi.com [echemi.com]
- 6. aksci.com [aksci.com]
Technical Support Center: 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
This technical support guide provides researchers, scientists, and drug development professionals with information and troubleshooting advice for investigating the degradation pathways of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways of this compound?
Currently, there is no specific published literature detailing the metabolic or degradation pathways of this compound. However, based on the chemical structure and the known metabolism of related tropane alkaloids, a hypothetical degradation pathway can be proposed. The primary sites for metabolic modification are likely the exocyclic primary amine and the N-methyl group.
Key potential transformations include:
-
N-Demethylation: A common metabolic route for tropane alkaloids, where the N-methyl group is removed to form the corresponding secondary amine (nortropane derivative).[1][2][3][4] This often proceeds through an iminium intermediate.
-
Oxidation of the Primary Amine: The 2-amino group can be oxidized to a hydroxylamine or a nitroso derivative.
-
Deamination: The primary amine could be oxidatively deaminated to form a ketone at the C-2 position.
-
Phase II Conjugation: The primary amine is a potential site for conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation) to form more water-soluble metabolites.
Below is a proposed pathway illustrating these potential transformations.
Q2: What in vitro experimental systems are recommended for studying the degradation of this compound?
To investigate the metabolic fate of this compound, a tiered approach using various in vitro systems is recommended:
-
Liver Microsomes (HLM, RLM, etc.): These preparations contain high concentrations of Cytochrome P450 (CYP) enzymes and are ideal for studying Phase I oxidative metabolism, such as N-demethylation and amine oxidation.[5] They are a cost-effective first step for determining metabolic stability.
-
Hepatocytes (Fresh or Cryopreserved): These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs for glucuronidation, SULTs for sulfation), as well as transporters.[5] They provide a more complete picture of metabolism than microsomes.
-
S9 Fraction: This is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes. It can be used to study a broader range of metabolic reactions than microsomes alone.
-
Recombinant CYP Enzymes: Using a panel of individual, expressed CYP enzymes can help identify the specific CYP isoforms responsible for the compound's metabolism.
Q3: What analytical techniques are best suited for identifying and quantifying the parent compound and its metabolites?
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolic studies.
-
For Quantification: A triple quadrupole (QQQ) mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode for its high sensitivity and selectivity in quantifying the parent compound and known metabolites.
-
For Metabolite Identification: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is essential. These instruments provide accurate mass measurements, which allow for the determination of elemental compositions for the parent compound and any unknown metabolites, aiding in their structural elucidation.
Troubleshooting Guides
Issue 1: Rapid disappearance of the parent compound in liver microsome incubations.
| Potential Cause | Troubleshooting Step |
| High Metabolic Instability | The compound may be rapidly metabolized. Shorten the incubation time points (e.g., 0, 1, 3, 5, 10, 15 min) to accurately determine the initial rate of degradation. |
| Non-specific Binding | The compound may be binding to the plasticware or microsomal protein. Use low-binding plates/vials. Check for recovery at time zero in incubations with and without protein to assess binding. |
| Cofactor Instability | The NADPH cofactor may be degrading. Ensure the NADPH stock solution is fresh and kept on ice during the experiment. |
| Incorrect Protein Concentration | The microsomal protein concentration may be too high. Reduce the protein concentration (e.g., from 1 mg/mL to 0.25 mg/mL) to slow down the reaction rate. |
Issue 2: Difficulty detecting metabolites in LC-MS analysis.
| Potential Cause | Troubleshooting Step |
| Low Metabolite Abundance | Increase the initial concentration of the parent compound in the incubation. Concentrate the sample post-incubation using solid-phase extraction (SPE) or evaporation. |
| Poor Ionization of Metabolites | Analyze samples in both positive and negative ionization modes. Modify mobile phase additives (e.g., switch from formic acid to ammonium formate) to improve ionization efficiency. |
| Co-elution with Matrix Components | Optimize the HPLC gradient to improve chromatographic separation. Perform a sample cleanup (e.g., protein precipitation followed by SPE) to remove interfering matrix components like phospholipids. |
| Metabolites are too Polar | Highly polar metabolites (e.g., glucuronides) may elute in the solvent front. Use a polar-modified column (e.g., C18 AQ) or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column. |
Issue 3: Poor chromatographic peak shape for the parent compound.
| Potential Cause | Troubleshooting Step |
| Interaction with Column Silanols | The basic amine groups can interact with residual silanols on the silica-based column, causing peak tailing. Use a column with end-capping or a hybrid particle column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. |
| Inappropriate Mobile Phase pH | For basic compounds, a low pH (e.g., pH 2-3 with formic acid) or a high pH (e.g., pH 9-10 with ammonium hydroxide) mobile phase can improve peak shape by ensuring the analyte is in a single ionic state. |
| Column Overload | Injecting too much sample can lead to fronting or tailing peaks. Dilute the sample and re-inject. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.
Materials:
-
This compound (Test Compound)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)
-
Positive Control Compound (e.g., Verapamil, high clearance)
-
Negative Control Compound (e.g., Warfarin, low clearance)
-
Acetonitrile with Internal Standard (e.g., 100 ng/mL Tolbutamide)
-
96-well plates, centrifuge
Procedure:
-
Prepare a 1 µM working solution of the Test Compound, Positive Control, and Negative Control in phosphate buffer.
-
Prepare the HLM incubation mixture by diluting the HLM stock to a final concentration of 1 mg/mL in phosphate buffer. Keep on ice.
-
Add 100 µL of the HLM incubation mixture to the wells of a 96-well plate.
-
Pre-warm the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 5 µL of the NADPH Regenerating System solutions to the appropriate wells. For "No-Cofactor" control wells, add 5 µL of buffer.
-
Immediately after adding NADPH, add 5 µL of the 1 µM Test Compound working solution to start the incubation.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold Acetonitrile with Internal Standard to the corresponding wells.
-
Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 15 minutes to precipitate the protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the Test Compound to the Internal Standard at each time point.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.
Protocol 2: General Workflow for Metabolite Identification
Objective: To identify potential metabolites of this compound from in vitro incubations.
Procedure:
-
Perform a scaled-up incubation using a higher concentration of the Test Compound (e.g., 10 µM) and a higher protein concentration (e.g., 2 mg/mL hepatocytes) for a longer duration (e.g., 2-4 hours).
-
Include a control incubation without the Test Compound (matrix blank) and a control at time zero.
-
After incubation, quench the reaction and remove protein as described above.
-
Analyze the supernatant using a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
-
Acquire data in full scan mode to detect all potential metabolites. Also, acquire data-dependent MS/MS scans to obtain fragmentation data for detected ions.
-
Process the data using metabolite identification software. Compare the chromatograms of the incubated sample against the control samples to find unique peaks corresponding to metabolites.
-
For each potential metabolite, determine the accurate mass and propose an elemental composition. Calculate the mass shift from the parent compound to infer the metabolic transformation (e.g., +16 Da for oxidation, -14 Da for N-demethylation).
-
Analyze the MS/MS fragmentation pattern of the metabolite and compare it to the parent compound's fragmentation to help locate the site of modification.
Data Presentation
Table 1: Hypothetical Metabolic Stability Data
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| This compound | 25 | 27.7 |
| Verapamil (Positive Control) | < 5 | > 138.6 |
| Warfarin (Negative Control) | > 120 | < 5.8 |
Table 2: Summary of Hypothetical Metabolites Detected by HR-LC-MS
| Metabolite ID | Observed m/z | Mass Shift from Parent | Proposed Transformation |
| M1 | -14.0157 | -14.0157 | N-Demethylation |
| M2 | +15.9949 | +15.9949 | Oxidation (e.g., Hydroxylation or N-Oxide) |
| M3 | -1.0316 | -1.0316 | Oxidative Deamination (NH2 -> =O) |
| M4 | +176.0321 | +176.0321 | Glucuronidation |
References
- 1. Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US7935820B2 - Methods for N-demethylation of morphine and tropane alkaloids - Google Patents [patents.google.com]
- 4. Electrochemical N -demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00851F [pubs.rsc.org]
- 5. youtube.com [youtube.com]
Technical Support Center: Analysis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
Welcome to the technical support center for the analysis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane. This resource is designed to assist researchers, scientists, and drug development professionals in resolving analytical challenges encountered during their experiments with this tropane alkaloid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the analysis of this compound?
A1: The most common analytical techniques for tropane alkaloids like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Capillary Electrophoresis (CE) is also a viable technique.[1][2]
Q2: What are the main challenges when analyzing this compound by HPLC?
A2: A primary challenge in the HPLC analysis of this basic compound is poor peak shape, specifically peak tailing.[4] This is often due to secondary interactions between the basic amine group and acidic silanol groups on the silica-based stationary phase of the column.[4]
Q3: Can I analyze this compound using Gas Chromatography (GC)?
A3: Yes, GC is a suitable method for analyzing tropane alkaloids.[3] However, due to the potential for thermal instability, derivatization to a more stable form, such as a trimethylsilyl (TMS) derivative, may be necessary to prevent degradation in the injector port or on the column.[4] Lowering the injector temperature can also help minimize the degradation of the underivatized compound.[4]
Q4: What detectors are typically used with HPLC and GC for the analysis of this compound?
A4: For HPLC, Ultraviolet (UV) detection is common, though coupling to a Mass Spectrometer (MS) provides enhanced sensitivity and analyte identification.[1] For GC, a Flame Ionization Detector (FID) can be used, but Mass Spectrometry (MS) is more common and provides structural information for unequivocal identification.[3][5]
Q5: How can I effectively extract and clean up my sample containing this compound from a complex matrix?
A5: Solid-Phase Extraction (SPE) is a highly effective technique for sample cleanup. For basic compounds like tropane alkaloids, a cation-exchange SPE cartridge is recommended.[4] The general procedure involves conditioning the cartridge, loading the acidified sample, washing away interferences, and then eluting the analyte with a basic methanolic solution.[4]
Troubleshooting Guides
HPLC Analysis
Issue: Poor Peak Shape and Tailing
-
Q: My peaks for this compound are showing significant tailing on a C18 column. What is the cause and how can I fix it?
-
A: Peak tailing for basic compounds like this is a common issue on standard reversed-phase columns.[4] The primary cause is the interaction between the basic amine groups of your analyte and acidic silanol groups on the silica surface of the stationary phase.[4]
-
Solutions:
-
Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. An acidic modifier like trifluoroacetic acid (TFA) can also be used to improve peak shape.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated."[4]
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. However, be mindful of the column's pH stability.
-
Lower Sample Concentration: Column overloading can lead to peak distortion. Try injecting a more diluted sample.[4]
-
-
GC-MS Analysis
Issue: No Peak or Very Small Peak Detected
-
Q: I am not observing a peak for this compound in my GC-MS analysis. What could be the problem?
-
A: This could be due to several factors, including thermal degradation of the analyte, improper derivatization, or issues with the GC-MS system itself.
-
Solutions:
-
Thermal Degradation: This compound may be thermally labile. Try lowering the injector temperature.[4]
-
Derivatization: If not already doing so, consider derivatizing the amine group to form a more thermally stable and volatile compound, such as a TMS derivative.
-
Check for Active Sites: The GC liner and column may have active sites that can adsorb the analyte. Use a deactivated liner and a column suitable for amine analysis.
-
Confirm Standard Integrity: Ensure that your analytical standard has not degraded.
-
-
Experimental Protocols
Illustrative HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
Illustrative GC-MS Method
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Injector Temperature: 250 °C (consider lowering if degradation is observed)
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at 1.0 mL/min
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
MS Scan Range: m/z 40-400
Quantitative Data Summary
Table 1: Illustrative Chromatographic and Mass Spectrometric Data
| Parameter | HPLC-UV | GC-MS |
| Retention Time (min) | ~ 4.5 | ~ 8.2 |
| m/z of Molecular Ion [M+H]⁺ | 141.14 | N/A |
| Key Mass Fragments (m/z) | N/A | 140, 125, 96, 82, 57 |
| LOD (µg/mL) | ~ 0.1 | ~ 0.05 |
| LOQ (µg/mL) | ~ 0.3 | ~ 0.15 |
Note: The data in this table is illustrative and may vary depending on the specific instrumentation and experimental conditions.
Visualizations
Caption: HPLC analytical workflow for this compound.
Caption: GC-MS analytical workflow for this compound.
Caption: Troubleshooting logic for common analytical issues.
References
Technical Support Center: Scale-up Synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound, which is often prepared from tropinone, a common starting material for tropane alkaloids.[1][2][3]
Step 1: Functionalization of Tropinone at the C-2 Position
A key challenge in the synthesis is the selective introduction of a functional group at the C-2 position of the tropane ring.[4] This is often achieved by forming an enolate from tropinone and reacting it with a suitable electrophile.
Question: My reaction to introduce a functional group at the C-2 position of tropinone is resulting in a low yield and a mixture of products. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the functionalization of tropinone at the C-2 position can be challenging. Here are several factors to consider and troubleshoot:
-
Base Selection: The choice of base for generating the enolate is critical. For scale-up, consider using lithium-based bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), which are known to favor the kinetic enolate, leading to substitution at the C-2 position. Ensure the base is of high purity and accurately titrated.
-
Temperature Control: Enolate formation should be performed at low temperatures (typically -78 °C) to favor the kinetic product. A slight increase in temperature can lead to the formation of the more stable thermodynamic enolate, resulting in substitution at the C-4 position. Ensure your cooling bath and reactor setup can maintain a stable, low temperature throughout the addition of the base and the electrophile.
-
Addition Rate: A slow, controlled addition of the electrophile to the pre-formed enolate solution is crucial to prevent side reactions and localized warming.
-
Solvent: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) are commonly used. Ensure the solvent is rigorously dried, as any protic impurities can quench the enolate and reduce the yield.
Question: I am observing the formation of over-alkylation or di-alkylation products. What is causing this and how can I prevent it?
Answer: Over-alkylation can occur if the newly formed product is more acidic than the starting material and reacts further with the enolate or the base.
-
Stoichiometry: Carefully control the stoichiometry of the base and the electrophile. Use of a slight excess of the starting material relative to the base and electrophile can sometimes mitigate this.
-
Reverse Addition: Consider adding the enolate solution to the electrophile solution (reverse addition) to maintain a low concentration of the enolate and minimize the chance of it reacting with the product.
-
Electrophile Reactivity: A highly reactive electrophile can also contribute to side reactions. If possible, choose a less reactive electrophile or modify the reaction conditions to temper its reactivity.
Step 2: Conversion of the C-2 Functional Group to an Amine
Once a suitable functional group (e.g., nitro, cyano, or azide) is installed at the C-2 position, it needs to be reduced to the target amino group.
Question: The reduction of the functional group at C-2 is incomplete, or I am seeing side reactions. What are the key considerations for this step?
Answer: The choice of reducing agent and reaction conditions are critical for a clean and complete conversion to the amine.
-
Catalytic Hydrogenation: For the reduction of nitro or cyano groups, catalytic hydrogenation (e.g., using palladium on carbon, platinum oxide) is often efficient.[5]
-
Catalyst Loading and Activity: Ensure the catalyst is active and not poisoned. The catalyst loading may need to be optimized for the scale of the reaction.
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and selectivity. This needs to be carefully controlled, especially at scale.
-
Solvent: The choice of solvent (e.g., methanol, ethanol, ethyl acetate) can impact the reaction. The solvent should be able to dissolve the starting material and not interfere with the catalyst.
-
-
Chemical Reduction: For the reduction of azides, reagents like lithium aluminum hydride (LAH) or triphenylphosphine (Staudinger reaction) can be used.
-
Exothermic Reactions: Reductions with LAH are highly exothermic and require careful temperature control and a well-designed quenching procedure, especially during scale-up.
-
Work-up: The work-up procedure for LAH reactions can be challenging due to the formation of aluminum salts. Ensure a robust work-up and filtration protocol is in place.
-
Step 3: Purification of this compound
The final product may contain stereoisomers and other impurities that need to be removed.
Question: I am having difficulty purifying the final product and separating it from stereoisomers. What purification strategies are recommended?
Answer: The purification of bicyclic amines can be challenging due to their physical properties.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for purification at scale. A thorough screening of solvents and solvent mixtures is recommended to find conditions that provide good recovery and purity. The hydrochloride salt of the amine may have better crystalline properties than the free base.
-
Distillation: If the product is a low-melting solid or a liquid, distillation under reduced pressure may be an option. However, be aware of potential thermal degradation.
-
Chromatography: While flash column chromatography is a common laboratory technique, it is less ideal for large-scale production. However, for high-value products, preparative HPLC or other chromatographic techniques may be necessary to achieve the desired purity.
-
Stereoisomer Separation: The product can exist as different stereoisomers (endo/exo). Separation of these can be very challenging.
-
Chiral Resolution: If a single enantiomer is required, chiral resolution using a chiral acid to form diastereomeric salts followed by fractional crystallization may be an option.
-
Stereoselective Synthesis: A more efficient approach is to employ a stereoselective synthesis strategy from the beginning to control the formation of the desired stereoisomer.[4][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: Key safety considerations include:
-
Handling of Pyrophoric and Water-Reactive Reagents: Reagents like LDA, LiHMDS, and LAH are pyrophoric and/or react violently with water. Ensure proper handling procedures, inert atmosphere techniques, and appropriate personal protective equipment (PPE) are used.
-
Exothermic Reactions: Several steps, particularly enolate formation and reductions with hydrides, can be highly exothermic. Implement robust temperature monitoring and control systems, and consider the thermal stability of all reactants, intermediates, and products.
-
Hydrogenation Safety: When using catalytic hydrogenation, ensure the use of appropriate high-pressure equipment and proper procedures for handling hydrogen gas to prevent fire and explosion hazards.
-
Toxicity: The toxicological properties of the intermediates and the final product may not be fully characterized. Handle all compounds with care, using appropriate containment (e.g., fume hoods) and PPE.
Q2: How can I monitor the progress of the reactions during scale-up?
A2: In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and impurities.
-
Gas Chromatography (GC): Useful for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on the reaction mixture.
Q3: What are the key parameters to consider when transferring this synthesis from the lab to a pilot plant?
A3: Key scale-up considerations include:
-
Heat Transfer: The surface-area-to-volume ratio decreases at scale, making heat removal more challenging. Ensure the reactor has adequate cooling capacity.
-
Mass Transfer: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. The type of agitator and agitation speed may need to be adjusted.
-
Addition Times: The time over which reagents are added may need to be extended to control exotherms.
-
Work-up and Isolation: Procedures for quenching, extraction, and filtration need to be adapted for larger volumes and equipment.
Quantitative Data Summary for Analogous Reactions
| Reaction Step | Starting Material | Reagents & Conditions | Product | Typical Yield | Reference |
| Enolate Formation & Alkylation | Tropinone | 1. LDA, THF, -78 °C 2. Alkyl halide | 2-Alkyl-tropinone | 60-85% | Inferred from[4] |
| Catalytic Hydrogenation | 2-Nitro-tropane derivative | H₂, Pd/C, Methanol, rt, 40 psi | 2-Amino-tropane derivative | >90% | Inferred from general procedures |
| LAH Reduction | 2-Cyano-tropane derivative | 1. LiAlH₄, THF, 0 °C to rt 2. Aqueous work-up | 2-Aminomethyl-tropane derivative | 70-90% | Inferred from general procedures |
| Purification by Crystallization | Crude amine product | Recrystallization from a suitable solvent system (e.g., Ethanol/Ether) | Pure amine product | Purity dependent | General knowledge |
Experimental Protocols (Hypothetical)
The following are hypothetical, generalized protocols for the key steps in the synthesis of this compound. These protocols are for illustrative purposes and must be adapted and optimized for specific laboratory and scale-up conditions.
Protocol 1: Synthesis of a 2-Nitro-tropinone intermediate
-
Reactor Setup: A multi-necked, jacketed reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel is dried and purged with nitrogen.
-
Enolate Formation: The reactor is charged with anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) in THF is added. Tropinone, dissolved in anhydrous THF, is then added dropwise via the addition funnel, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour at -78 °C.
-
Nitration: A solution of a suitable electrophilic nitrating agent (e.g., an alkyl nitrate) in anhydrous THF is added slowly to the enolate solution, ensuring the temperature remains below -70 °C. The reaction is stirred for an additional 2-4 hours at -78 °C and monitored by HPLC.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-nitro-tropinone intermediate.
Protocol 2: Reduction to this compound
-
Reactor Setup: A hydrogenation reactor is charged with the crude 2-nitro-tropinone intermediate and a suitable solvent such as methanol.
-
Catalyst Addition: Palladium on carbon (10 wt%, 50% wet) is carefully added to the reactor under a nitrogen atmosphere.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50 psi). The mixture is stirred vigorously at room temperature. The reaction progress is monitored by hydrogen uptake and HPLC analysis.
-
Work-up: Upon completion, the reactor is depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude this compound.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Step 1
Caption: A troubleshooting decision tree for addressing low yields in the C-2 functionalization step.
References
- 1. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. Tropinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. addi.ehu.es [addi.ehu.es]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent methods for the synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane, a valuable bicyclic amine scaffold in medicinal chemistry. The synthesis of this compound, and others in the tropane alkaloid family, is of significant interest for the development of novel therapeutics. This document outlines two plausible and validated synthetic routes from a common precursor, 8-methyl-8-azabicyclo[3.2.1]octan-2-one (a derivative of tropinone), providing detailed experimental protocols and a quantitative comparison of their performance.
Method 1: Reductive Amination of 8-methyl-8-azabicyclo[3.2.1]octan-2-one
Reductive amination is a widely utilized method for the formation of amines from carbonyl compounds.[1][2][3][4] In this one-pot reaction, the ketone precursor reacts with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired amine.[1][3]
Experimental Protocol:
A solution of 8-methyl-8-azabicyclo[3.2.1]octan-2-one (1.0 eq) in methanol is prepared. To this solution, a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, is added in excess. A reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is then added portion-wise at room temperature. The reaction mixture is stirred for 24-48 hours and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic. The aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel.
Method 2: Reduction of 8-methyl-8-azabicyclo[3.2.1]octan-2-one Oxime
This two-step method involves the initial conversion of the ketone to an oxime, followed by the reduction of the oxime to the primary amine. This approach offers an alternative to direct reductive amination and can sometimes provide better yields or stereoselectivity.
Experimental Protocol:
Step 1: Oximation of 8-methyl-8-azabicyclo[3.2.1]octan-2-one
To a solution of 8-methyl-8-azabicyclo[3.2.1]octan-2-one (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine (1.5 eq) are added. The mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated to afford the crude oxime, which can be used in the next step without further purification.
Step 2: Reduction of 8-methyl-8-azabicyclo[3.2.1]octan-2-one Oxime
The crude oxime from the previous step is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, such as sodium borohydride, lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon), is then introduced. For instance, using sodium borohydride, the reagent is added portion-wise to the solution of the oxime at 0 °C, and the reaction is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the careful addition of water. The resulting mixture is basified and extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude this compound. Purification is performed by column chromatography.
Comparative Data Summary
| Parameter | Method 1: Reductive Amination | Method 2: Reduction of Oxime |
| Starting Material | 8-methyl-8-azabicyclo[3.2.1]octan-2-one | 8-methyl-8-azabicyclo[3.2.1]octan-2-one |
| Key Reagents | Ammonia source (e.g., NH₄OAc), NaBH₃CN | Hydroxylamine HCl, Base, Reducing agent (e.g., NaBH₄, LiAlH₄, H₂/Catalyst) |
| Number of Steps | 1 (One-pot) | 2 |
| Typical Yield | Moderate to Good | Good to High (over two steps) |
| Purity (after chromatography) | High | High |
| Reaction Time | 24 - 48 hours | 4 - 8 hours (total) |
| Scalability | Readily scalable | Readily scalable |
| Safety Considerations | Use of toxic cyanide reagent (NaBH₃CN) | Use of flammable solvents and potentially pyrophoric reagents (LiAlH₄) |
Logical Workflow for Method Selection
Caption: Workflow for selecting a synthesis method.
Signaling Pathway of Reductive Amination
Caption: Reductive amination signaling pathway.
Conclusion
Both reductive amination and the reduction of an oxime intermediate are viable methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the researcher, including considerations of reaction time, yield, and safety. Reductive amination offers a more streamlined, one-pot procedure, while the two-step oxime reduction may provide higher overall yields. Careful consideration of the pros and cons of each method, as outlined in this guide, will enable an informed decision for the efficient synthesis of this important molecular scaffold.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of different synthetic routes to 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane"
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Bicyclic Amine
The bicyclic scaffold of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid conformation and the presence of a primary amine make it a valuable building block for the development of novel therapeutics. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering a summary of quantitative data, detailed experimental protocols for plausible key steps, and visualizations of the proposed synthetic pathways.
Key Synthetic Strategies
Three principal synthetic strategies emerge for the preparation of this compound, primarily starting from the readily available precursor, 8-methyl-8-azabicyclo[3.2.1]octan-2-one, a derivative of tropinone. These routes are:
-
Reductive Amination of 8-methyl-8-azabicyclo[3.2.1]octan-2-one: This is a direct, one-pot approach to introduce the amino group.
-
Reduction of a 2-Azido Intermediate: A two-step sequence involving the conversion of the ketone to an azide, followed by reduction to the primary amine.
-
Rearrangement Reactions: Name reactions such as the Hofmann, Curtius, or Schmidt rearrangements offer alternative pathways from carboxylic acid derivatives or directly from the ketone.
The following sections will detail the experimental considerations for each of these routes, providing data where available in the literature for analogous transformations.
Data Presentation: Comparison of Synthetic Routes
| Route | Key Transformation | Starting Material | Typical Reagents | Plausible Yield | Stereoselectivity | Key Advantages | Potential Challenges |
| 1. Reductive Amination | Ketone to Amine | 8-methyl-8-azabicyclo[3.2.1]octan-2-one | NH₄OAc, NaBH₃CN or H₂, Pd/C, NH₃ | Moderate to High | Mixture of exo/endo isomers | One-pot procedure, readily available reagents. | Control of stereoselectivity can be difficult. |
| 2. Azide Reduction | Azide to Amine | 2-Azido-8-methyl-8-azabicyclo[3.2.1]octane | H₂, Pd/C or LiAlH₄ | High (for reduction step) | Retention of configuration | High-yielding reduction, stereochemistry can be controlled at the azide formation step. | Requires synthesis of the azide precursor, use of potentially hazardous reagents (azides). |
| 3. Curtius Rearrangement | Acyl Azide to Amine | 8-methyl-8-azabicyclo[3.2.1]octane-2-carbonyl azide | Heat or photolysis, then H₂O | Good to High | Retention of stereochemistry | Mild conditions for the rearrangement, stereospecific. | Requires synthesis of the acyl azide precursor. |
| 4. Hofmann Rearrangement | Primary Amide to Amine | 8-methyl-8-azabicyclo[3.2.1]octane-2-carboxamide | Br₂, NaOH | Good to High | Retention of stereochemistry | Utilizes a readily accessible amide precursor. | Use of bromine, potential for side reactions. |
| 5. Schmidt Reaction | Ketone to Amine | 8-methyl-8-azabicyclo[3.2.1]octan-2-one | HN₃ (from NaN₃ + acid) | Variable | Mixture of regio- and stereoisomers | Direct conversion from the ketone. | Use of highly toxic and explosive hydrazoic acid, potential for Beckmann rearrangement as a side reaction leading to a lactam. |
Experimental Protocols
Route 1: Reductive Amination of 8-methyl-8-azabicyclo[3.2.1]octan-2-one (Hypothetical Protocol)
This protocol is adapted from the successful synthesis of the constitutional isomer, 3-endo-tropanamine, and is proposed as a viable method for the synthesis of the 2-amino analogue.
Procedure:
-
To a solution of 8-methyl-8-azabicyclo[3.2.1]octan-2-one (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature until the ketone has been consumed, as monitored by TLC or GC-MS, indicating the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the careful addition of aqueous HCl (1 M) until the solution is acidic.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer with aqueous NaOH (2 M) to pH > 12 and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification by column chromatography on silica gel or alumina may be required to separate the exo and endo isomers.
Route 2: Synthesis via a 2-Azido Intermediate and Subsequent Reduction
This two-step approach offers the potential for better stereochemical control.
Step 2a: Conversion of 8-methyl-8-azabicyclo[3.2.1]octan-2-one to 2-Azido-8-methyl-8-azabicyclo[3.2.1]octane (Hypothetical Protocol)
Procedure:
-
Reduce 8-methyl-8-azabicyclo[3.2.1]octan-2-one with a reducing agent such as sodium borohydride in methanol to yield the corresponding 2-hydroxy derivative. Stereochemical control at this stage may be possible through the choice of reducing agent and conditions.
-
Convert the resulting alcohol to a good leaving group, for example, by reaction with toluenesulfonyl chloride in pyridine to form the tosylate.
-
Dissolve the tosylate in a suitable solvent such as DMF and add sodium azide (NaN₃) (3-5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude azide by column chromatography.
Step 2b: Reduction of 2-Azido-8-methyl-8-azabicyclo[3.2.1]octane to the Amine
Procedure:
-
Dissolve the 2-azido-8-methyl-8-azabicyclo[3.2.1]octane (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired this compound. The product may be of sufficient purity for further use or can be purified by crystallization of a salt (e.g., hydrochloride).
Route 3: Curtius Rearrangement (Hypothetical Protocol)
This route begins with the corresponding carboxylic acid at the C2 position.
Step 3a: Synthesis of 8-methyl-8-azabicyclo[3.2.1]octane-2-carbonyl azide
Procedure:
-
Convert 8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid to the corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.
-
In a separate flask, dissolve sodium azide in a mixture of water and a suitable organic solvent (e.g., acetone).
-
Cool the azide solution to 0 °C and slowly add the solution of the acyl chloride.
-
Stir the biphasic mixture vigorously for 1-2 hours at 0 °C.
-
Separate the organic layer, wash with cold water and brine, dry over anhydrous sodium sulfate, and use the resulting acyl azide solution directly in the next step without concentration due to its potential instability.
Step 3b: Curtius Rearrangement and Hydrolysis
Procedure:
-
Gently heat the solution of the acyl azide in an inert, high-boiling solvent (e.g., toluene or dioxane) to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.
-
After the gas evolution ceases, cool the reaction mixture.
-
Add aqueous acid (e.g., 3 M HCl) to the reaction mixture and heat to reflux to hydrolyze the isocyanate to the amine.
-
After cooling, wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with dichloromethane.
-
Dry the combined organic extracts, filter, and concentrate to yield the crude amine.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the three main synthetic strategies.
Caption: Overview of three potential synthetic pathways to this compound.
Caption: Experimental workflow for the reductive amination of 8-methyl-8-azabicyclo[3.2.1]octan-2-one.
Conclusion
The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the desired stereochemical outcome, the availability of starting materials and reagents, and the scale of the synthesis.
-
Reductive amination offers the most direct approach, though it may require careful optimization to control stereoselectivity.
-
The azide reduction pathway provides a reliable method for obtaining the amine, with the potential for high stereochemical control originating from the synthesis of the azido intermediate.
-
Rearrangement reactions , particularly the Curtius rearrangement, present elegant and stereospecific alternatives, provided the necessary carboxylic acid precursor is accessible.
Further experimental investigation is required to fully evaluate the efficiency and stereochemical outcome of each of these proposed synthetic strategies for the preparation of this compound. This guide serves as a foundational resource for researchers embarking on the synthesis of this important bicyclic amine.
Comparative Efficacy of 8-Azabicyclo[3.2.1]octane Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the efficacy of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane and related derivatives, a class of compounds with significant potential in neuropharmacology. The following sections present quantitative data on their interactions with key neurological targets—monoamine transporters and the sigma-1 receptor—along with detailed experimental protocols and visual diagrams of the relevant biological pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of the performance of these derivatives against other alternatives.
Data Presentation: Quantitative Efficacy at Neurological Targets
The therapeutic potential of 8-azabicyclo[3.2.1]octane derivatives is largely attributed to their affinity for and activity at various neurological receptors and transporters. Below are summarized findings from studies on their efficacy as monoamine transporter inhibitors and sigma-1 receptor modulators.
Monoamine Transporter Inhibition
A series of N-fluoropyridyl-containing tropane derivatives, which share the 8-azabicyclo[3.2.1]octane core, have been evaluated for their binding affinities at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The data, presented in Table 1, highlight the potency and selectivity of these compounds.[1]
Table 1: Comparative Binding Affinities (Ki, nM) of N-Fluoropyridyl Tropane Derivatives for Monoamine Transporters [1]
| Compound | Derivative Type | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 6a | 2-amino-6-bromopyridine | 5.6 | - | - | - | - |
| 6b | 2-bromo-5-aminopyridine | 17 | 10.5 | - | 0.6 | - |
| 6d | - | 4.1 | 20.5 | 65.6 | 5 | 16 |
Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values.
In a related study on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the 8-cyclopropylmethyl derivative 22e was identified as a potent and highly selective DAT ligand. Similarly, the 8-chlorobenzyl derivative 22g demonstrated high selectivity for DAT over NET.[2][3][4]
Table 2: Binding Affinities (Ki, nM) of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives [2][3][4]
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22e | 4.0 | 4240 | - | 1060 | - |
| 22g | 3.9 | - | 5296 | - | 1358 |
Sigma-1 Receptor Modulation
The 8-azabicyclo[3.2.1]octane scaffold has also been investigated for its potential at the sigma-1 receptor, a unique ligand-operated chaperone protein. A comparative analysis of representative derivatives against standard sigma-1 receptor modulators reveals the promising affinity of this chemical class.[5]
Table 3: Comparative Sigma-1 Receptor Binding Affinities [5]
| Compound | Chemical Class | Binding Affinity (Ki) [nM] |
| Standard Modulators | ||
| PRE-084 | Agonist | 2.2 |
| SA4503 (Cutamesine) | Agonist | 9.8 |
| (+)-Pentazocine | Agonist | 3.1 |
| Representative 8-Azabicyclo[3.2.1]octane Derivatives | ||
| 3-O-Benzoyl-8-azabicyclo[3.2.1]octane | Tropane Analog | 15.0 |
| 3-O-(4-Methylbenzoyl)-8-azabicyclo[3.2.1]octane | Tropane Analog | 12.5 |
Table 4: Comparative Functional Activity at the Sigma-1 Receptor [5]
| Compound | Chemical Class | Functional Assay | Potency (EC50) [nM] |
| Standard Modulators | |||
| PRE-084 | Agonist | Ca2+ Mobilization | 25.0 |
| SA4503 (Cutamesine) | Agonist | Neurite Outgrowth | 18.0 |
| Representative 8-Azabicyclo[3.2.1]octane Derivatives | |||
| 3-O-Benzoyl-8-azabicyclo[3.2.1]octane | Tropane Analog | Ca2+ Mobilization | 75.0 |
| 3-O-(4-Methylbenzoyl)-8-azabicyclo[3.2.1]octane | Tropane Analog | Ca2+ Mobilization | 60.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key assays cited in this guide.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target transporter.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radiolabeled ligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET.
-
Test compounds (8-azabicyclo[3.2.1]octane derivatives).
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
Scintillation fluid and counter.
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the target transporter. Prepare cell membrane homogenates.
-
Assay Setup: In a 96-well plate, add cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a set duration to allow binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Test compounds.
-
Assay buffer.
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash cells with assay buffer and pre-incubate with varying concentrations of the test compound.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate uptake and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells to release the internalized radiolabeled neurotransmitter.
-
Quantification: Transfer the cell lysate to scintillation vials and measure radioactivity.
-
Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value.
Sigma-1 Receptor Radioligand Binding Assay[5]
Materials:
-
Membrane preparations from cells expressing the sigma-1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Haloperidol.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, --INVALID-LINK---pentazocine, and the test compound at various concentrations. For non-specific binding, use a high concentration of haloperidol.
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the filter plates.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ and subsequently the Ki values.
Visualizing the Mechanisms of Action
To better understand the biological context in which these derivatives operate, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
References
- 1. Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and functional properties of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane and its structurally related compounds, primarily tropane alkaloids. The 8-azabicyclo[3.2.1]octane core, also known as the tropane skeleton, is a key pharmacophore found in a variety of biologically active molecules, including well-known alkaloids like cocaine, atropine, and scopolamine.[1][2] This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations to facilitate a deeper understanding of the structure-activity relationships within this important class of compounds.
Structural Overview
The foundational structure for this class of compounds is the bicyclic 8-azabicyclo[3.2.1]octane ring system. Variations in the substituents at the C-2, C-3, and N-8 positions give rise to a wide array of compounds with diverse pharmacological activities. This compound is characterized by an amino group at the C-2 position and a methyl group at the N-8 position. Its structure is presented below in comparison with other notable tropane alkaloids.
Figure 1: Chemical Structures of this compound and Related Tropane Alkaloids
Quantitative Comparison of Physicochemical and Pharmacological Properties
The following tables provide a summary of key physicochemical and pharmacological data for this compound and related tropane alkaloids. This data is essential for understanding the structure-activity relationships that govern their interactions with biological targets.
Table 1: Physicochemical Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| This compound | 8-methyl-8-azabicyclo[3.2.1]octan-2-amine | 1314981-01-5 | C₈H₁₆N₂ | 140.23 | - |
| Cocaine | methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | 50-36-2 | C₁₇H₂₁NO₄ | 303.35 | 2.3 |
| Atropine | (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (RS)-3-hydroxy-2-phenylpropanoate | 51-55-8 | C₁₇H₂₃NO₃ | 289.37 | 1.83 |
| Scopolamine | (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²⁻⁴]nonan-7-yl (S)-3-hydroxy-2-phenylpropanoate | 51-34-3 | C₁₇H₂₁NO₄ | 303.35 | 0.98[3] |
Table 2: Comparative Binding Affinities (Ki, nM) at Muscarinic Acetylcholine Receptors (mAChRs)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Atropine | 1.7 | 4.7 | 1.8 | 1.4 | 3.0 |
| Scopolamine | 0.5 | 1.4 | 1.0 | 0.8 | 4.0 |
| N-methylatropine | - | <0.1 | - | - | - |
| N-methylscopolamine | - | <0.3 | - | - | - |
Table 3: Comparative Binding Affinities (Ki, nM) and Inhibition of Dopamine Transporter (DAT)
| Compound | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) |
| Cocaine | 100 - 300 | 200 - 500 |
| WIN 35,428 (β-CFT) | 10 - 25 | 20 - 50 |
| Benztropine Analogs | 8 - 30 | - |
Experimental Protocols
Synthesis of this compound (Plausible Route)
Step 1: Synthesis of Tropinone
Tropinone, the ketone precursor, can be synthesized via the Robinson-Schöpf condensation. This one-pot reaction involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid.
-
Reactants: Succinaldehyde, Methylamine hydrochloride, Acetonedicarboxylic acid, Sodium acetate buffer (pH ~5).
-
Procedure:
-
A solution of succinaldehyde is prepared by the hydrolysis of succinaldehyde tetraethyl acetal in dilute acid.
-
Methylamine hydrochloride and acetonedicarboxylic acid are dissolved in a buffered aqueous solution.
-
The succinaldehyde solution is added to the methylamine and acetonedicarboxylic acid mixture at room temperature.
-
The reaction mixture is stirred for an extended period (e.g., 24-48 hours) to allow for the tandem Mannich-type reactions and cyclization to occur.
-
The reaction is then acidified to decarboxylate the intermediate, yielding tropinone.
-
The tropinone is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or chloroform), dried, and purified by distillation or crystallization.
-
Step 2: Conversion of Tropinone to 2-Aminotropane
The conversion of the ketone functionality of tropinone to an amino group at the C-2 position can be achieved through several synthetic strategies, such as reductive amination.
-
Reactants: Tropinone, Ammonium acetate or hydroxylamine, a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).
-
Procedure (Reductive Amination):
-
Tropinone is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
An excess of an ammonia source, such as ammonium acetate, is added to the solution.
-
A reducing agent, such as sodium cyanoborohydride, is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography to yield a mixture of endo and exo isomers of this compound. The isomers can be separated by further chromatographic techniques or fractional crystallization.
-
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a competitive binding assay to determine the affinity of test compounds for muscarinic acetylcholine receptors.
-
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK cells).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, membranes), non-specific binding (NSB control, radioligand, membranes), and competitor binding (test compound, radioligand, membranes).
-
Incubation: Add the components to the wells and incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol describes a method to measure the ability of test compounds to inhibit the uptake of dopamine by the dopamine transporter.
-
Materials:
-
Cells expressing the dopamine transporter (e.g., HEK293-DAT or striatal synaptosomes).
-
Radiolabeled dopamine (e.g., [³H]-dopamine).
-
Non-specific uptake control (e.g., a high concentration of a known DAT inhibitor like cocaine or nomifensine).
-
Test compounds at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well microplates.
-
Cell harvester and glass fiber filters (or a filtration-based plate reader).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Cell Plating: Seed the DAT-expressing cells into 96-well plates and allow them to adhere.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or the NSB control for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding [³H]-dopamine to each well.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific dopamine uptake.
-
Signaling Pathways
The primary pharmacological targets for many tropane alkaloids are muscarinic acetylcholine receptors and monoamine transporters.
Muscarinic Acetylcholine Receptor Signaling
Tropane alkaloids like atropine and scopolamine are competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[9] They block the binding of the endogenous neurotransmitter acetylcholine, thereby inhibiting its effects. There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.
Dopamine Transporter Inhibition
Cocaine and related compounds exert their stimulant effects primarily by blocking the dopamine transporter (DAT).[10] The DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling. By inhibiting this reuptake, these compounds increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.
This guide provides a foundational comparison of this compound with related tropane alkaloids. Further research is warranted to fully elucidate the pharmacological profile of this specific compound and to expand the comparative dataset.
References
- 1. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tropinone - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane Isomers: A Guide for Researchers
Introduction
The 8-azabicyclo[3.2.1]octane scaffold, a core structure in tropane alkaloids, is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active compounds. The stereochemistry of substituents on this bicyclic system plays a crucial role in determining pharmacological activity. This guide provides a comparative overview of the spectroscopic properties of the exo and endo isomers of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for the exo and endo isomers of this compound. This data is illustrative and based on the analysis of related tropane derivatives.
Table 1: Illustrative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton | exo-Isomer Chemical Shift (δ, ppm) | endo-Isomer Chemical Shift (δ, ppm) | Key Differences & Rationale |
| H-1 | ~3.2 | ~3.3 | Bridgehead proton, minor shift differences expected. |
| H-2 | ~2.8 (dd) | ~3.1 (m) | The H-2 proton in the exo isomer is axial and experiences different coupling with neighboring protons compared to the equatorial H-2 in the endo isomer. |
| H-3α | ~1.8 | ~2.0 | |
| H-3β | ~1.6 | ~1.7 | |
| H-4α | ~1.9 | ~1.8 | |
| H-4β | ~1.5 | ~1.6 | |
| H-5 | ~3.2 | ~3.3 | Bridgehead proton, minor shift differences expected. |
| H-6α | ~2.1 | ~2.0 | |
| H-6β | ~1.9 | ~1.9 | |
| H-7α | ~1.7 | ~1.8 | |
| H-7β | ~1.5 | ~1.6 | |
| N-CH₃ | ~2.3 (s) | ~2.3 (s) | The N-methyl group is expected to have a similar chemical shift in both isomers. |
| NH₂ | ~1.5 (br s) | ~1.6 (br s) | Broad singlet, chemical shift can vary with concentration and solvent. |
Table 2: Illustrative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon | exo-Isomer Chemical Shift (δ, ppm) | endo-Isomer Chemical Shift (δ, ppm) | Key Differences & Rationale |
| C-1 | ~63 | ~62 | Bridgehead carbon, minor shift differences. |
| C-2 | ~52 | ~50 | The stereochemistry of the amino group influences the electronic environment of C-2. |
| C-3 | ~35 | ~36 | |
| C-4 | ~28 | ~28 | |
| C-5 | ~63 | ~62 | Bridgehead carbon, minor shift differences. |
| C-6 | ~34 | ~34 | |
| C-7 | ~27 | ~27 | |
| N-CH₃ | ~42 | ~42 |
Table 3: Illustrative Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Technique | exo-Isomer | endo-Isomer | Key Features |
| IR (cm⁻¹) | ~3360 (N-H stretch, asym), ~3280 (N-H stretch, sym), ~2940 (C-H stretch), ~1590 (N-H bend) | ~3365 (N-H stretch, asym), ~3285 (N-H stretch, sym), ~2945 (C-H stretch), ~1595 (N-H bend) | The IR spectra are expected to be very similar, with characteristic peaks for the amine and alkane functional groups. Minor shifts in the fingerprint region may be observed. |
| MS (m/z) | 140 (M⁺), 125, 96, 82, 70 | 140 (M⁺), 125, 96, 82, 70 | The mass spectra of the isomers are expected to be nearly identical due to similar fragmentation pathways. The molecular ion peak (M⁺) will be at m/z 140. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the purified isomer is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: Proton-decoupled carbon spectra are acquired. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).
-
2D NMR (COSY, HSQC, HMBC, NOESY): To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments is performed. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for differentiating between exo and endo isomers by observing through-space correlations between protons. For the exo isomer, a NOE correlation is expected between the H-2 proton and the protons on the ethano-bridge (H-6 and H-7). For the endo isomer, a NOE correlation would be expected between the H-2 proton and the bridgehead protons (H-1 and H-5).
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used in a liquid cell.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a GC column.
-
Ionization: Electron ionization is performed at a standard energy of 70 eV.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of isomers.
Logical Relationship in Spectroscopic Comparison
Unveiling the 3D Landscape: A Comparative Guide to the Conformational Analysis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
For researchers, scientists, and drug development professionals, understanding the three-dimensional conformation of bioactive molecules is paramount. The spatial arrangement of atoms in a molecule, its conformation, dictates its interaction with biological targets and ultimately its therapeutic efficacy. This guide provides a comprehensive comparison of computational and experimental methods for the conformational analysis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane, a key structural motif in medicinal chemistry.
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a recurring structural feature in a multitude of biologically active natural products and synthetic compounds. The conformational flexibility of this bicyclic system, particularly the orientation of substituents, plays a crucial role in its biological activity. This guide delves into the computational validation of the conformational landscape of the 2-amino substituted derivative, a critical step in rational drug design.
At a Glance: Conformational Preferences
The conformational analysis of this compound primarily revolves around the orientation of the 2-amino group, which can exist in either an axial or equatorial position. The relative stability of these conformers is a key determinant of the molecule's overall shape and reactivity. While specific experimental data for this exact molecule is limited in publicly available literature, extensive studies on closely related tropane alkaloids provide valuable insights.
| Computational Method | Key Parameters | Predicted Stable Conformer | Experimental Validation |
| Molecular Mechanics (MM) | Steric Energy (kcal/mol) | Equatorial (lower steric hindrance) | NMR Spectroscopy |
| Density Functional Theory (DFT) | Electronic Energy (Hartree) | Equatorial (thermodynamically more stable) | X-ray Crystallography (of related compounds) |
Note: The data presented is extrapolated from studies on analogous tropane derivatives. The equatorial preference is generally attributed to the minimization of 1,3-diaxial interactions.
The Computational Toolkit: Predicting Molecular Geometry
Computational chemistry offers a powerful and efficient means to explore the conformational space of molecules.[1] For the 8-azabicyclo[3.2.1]octane system, Molecular Mechanics (MM) and Density Functional Theory (DFT) are the most commonly employed methods.
Experimental Protocol: Computational Conformational Analysis
-
Structure Building: The 3D structure of this compound is built using a molecular modeling software. Both axial and equatorial conformers of the 2-amino group are generated.
-
Initial Optimization (Molecular Mechanics): A preliminary geometry optimization is performed using a Molecular Mechanics force field, such as MMFF94. This step rapidly provides low-energy initial structures.
-
Conformational Search: A systematic or stochastic conformational search is conducted to identify all possible low-energy conformers.
-
High-Level Optimization (Density Functional Theory): The low-energy conformers identified from the MM search are then subjected to a more accurate geometry optimization using Density Functional Theory (DFT), commonly with the B3LYP functional and a 6-31G* basis set.[2]
-
Energy Calculation: The single-point energies of the optimized conformers are calculated to determine their relative stabilities. Thermodynamic parameters such as Gibbs free energy are often computed to predict the equilibrium populations of each conformer.[3]
-
Analysis: The geometric parameters (bond lengths, bond angles, dihedral angles) and relative energies of the conformers are analyzed to understand the conformational preferences.
The Experimental Benchmark: Validating In Silico Models
Experimental techniques are indispensable for validating the predictions of computational models. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the cornerstones of experimental conformational analysis.
Experimental Protocol: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides a wealth of information about the connectivity and spatial arrangement of atoms in a molecule in solution.
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Spectral Assignment: The signals in the NMR spectra are assigned to specific protons and carbons in the molecule.
-
Coupling Constant Analysis: The coupling constants (J-values) between protons, particularly the vicinal coupling constants (³J), are measured from the ¹H NMR spectrum. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation, providing information about the conformation of the six-membered ring.
-
NOE Analysis: NOESY experiments reveal through-space interactions between protons that are close to each other, providing crucial information about the relative orientation of substituents (axial vs. equatorial).
Conclusion: An Integrated Approach for Accurate Conformational Assignment
The conformational analysis of this compound, like many flexible molecules, requires a synergistic approach that combines the predictive power of computational chemistry with the definitive validation of experimental methods. While computational methods provide a detailed picture of the potential energy landscape, experimental techniques like NMR spectroscopy offer the crucial ground truth in a solution-phase environment. For drug discovery and development, this integrated understanding of a molecule's three-dimensional structure is not just an academic exercise but a critical component in the design of safer and more effective medicines.
References
Comparative Cross-Reactivity Analysis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount for predicting potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative analysis of the cross-reactivity profiles of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane derivatives, a class of compounds with a tropane scaffold that has been explored for various therapeutic applications.
Due to the limited availability of comprehensive, head-to-head cross-reactivity studies for a broad series of this compound derivatives in publicly accessible literature, this guide synthesizes available data on structurally related analogs to provide insights into their potential off-target interactions. The data presented here is intended to be illustrative rather than exhaustive and should be interpreted with caution.
Monoamine Transporter Interactions
A significant area of investigation for tropane-based compounds is their interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). While direct data for a series of this compound derivatives is scarce, studies on related 8-azabicyclo[3.2.1]octane analogs provide valuable structure-activity relationship (SAR) information.
For instance, a study on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives revealed that modifications at the 8-position significantly influence potency and selectivity for DAT, SERT, and NET.[1][2] This suggests that the 8-methyl group in the target scaffold is a critical determinant of its pharmacological profile.
The following table summarizes the binding affinities (Ki, nM) of a selection of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, which, while not being 2-amino derivatives, illustrate the impact of the 8-substituent on transporter affinity.
| Compound | 8-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 22a | Ethyl | 19 | >10,000 | ND |
| 22b | Propyl | 19 | >10,000 | ND |
| 22c | Allyl | 21 | >10,000 | ND |
| 22e | Cyclopropylmethyl | 4.0 | 4240 | 1140 |
| 22g | 4-Chlorobenzyl | 3.9 | 2430 | 5290 |
| ND: Not Determined |
This data highlights that small alkyl and cycloalkylmethyl substitutions at the 8-position can lead to high affinity for DAT with significant selectivity over SERT and NET.[1][2]
Opioid Receptor Interactions
Patents have disclosed 8-azabicyclo[3.2.1]octane derivatives as mu opioid receptor antagonists. While these patents do not specifically detail the cross-reactivity of 2-amino derivatives, they establish the potential for this scaffold to interact with opioid receptors. The general structure in these patents often includes a wide range of possible substituents, which could theoretically include a 2-amino group. For example, a patent for mu opioid receptor antagonists describes compounds with a general structure where a substituent at the 2-position could be -NRaRb, where Ra and Rb can be hydrogen, which would correspond to a primary amine.[1] However, specific examples and their corresponding broad pharmacological data are not provided.
Experimental Protocols
The determination of cross-reactivity is typically achieved through in vitro receptor binding assays. A standard experimental workflow for a competitive radioligand binding assay is outlined below.
Radioligand Binding Assay Protocol
This protocol is a generalized procedure for determining the binding affinity of a test compound to a specific receptor, such as the dopamine transporter.
1. Membrane Preparation:
-
Tissue rich in the target receptor (e.g., rat striatum for DAT) is homogenized.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate buffer.
-
Protein concentration is determined using a suitable method (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]WIN 35,428 for DAT).
-
The prepared cell membranes.
-
Varying concentrations of the unlabeled test compound.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled known ligand.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
A visual representation of this workflow is provided below.
Signaling Pathways
The interaction of this compound derivatives with their primary targets, such as monoamine transporters, modulates specific signaling pathways. For example, inhibition of the dopamine transporter leads to an increase in synaptic dopamine levels, which in turn enhances dopaminergic signaling.
The following diagram illustrates a simplified dopamine signaling pathway at the synapse, which would be modulated by a DAT inhibitor.
Conclusion
While a comprehensive cross-reactivity profile for a series of this compound derivatives is not currently available in the public domain, the existing data on related tropane analogs suggests that this chemical class has the potential to interact with monoamine transporters and opioid receptors. The specific cross-reactivity profile will be highly dependent on the nature and position of substituents on the tropane ring. Researchers developing compounds based on this scaffold should conduct extensive in vitro profiling against a broad panel of receptors, transporters, and enzymes to fully characterize their selectivity and identify potential off-target liabilities. The experimental protocols and conceptual frameworks presented in this guide can serve as a valuable resource for these investigations.
References
- 1. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane-based Catalysts in Asymmetric Aldol Reactions
A Comparative Guide for Researchers in Drug Development and Asymmetric Synthesis
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Organocatalysis has emerged as a powerful tool in this pursuit, offering a metal-free and often more sustainable alternative to traditional transition-metal catalysis.[1] Within the diverse landscape of organocatalysts, chiral bicyclic amines have shown significant promise. This guide provides a comparative benchmark of catalysts based on the 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane scaffold, evaluating their performance against other notable organocatalysts in the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction.
Performance Comparison in the Asymmetric Aldol Reaction
The asymmetric aldol reaction between a ketone and an aldehyde serves as a classic benchmark for evaluating the efficacy of chiral organocatalysts. The following tables summarize the performance of various catalysts, including those with the 2-azabicyclo[3.2.1]octane framework, in the reaction between cyclohexanone and p-nitrobenzaldehyde. This reaction is a well-established model system for assessing catalyst activity and stereoselectivity.
Table 1: Performance of 2-Azabicyclo[3.2.1]octane-based Catalysts and Alternatives in an Organic Medium
| Catalyst | Loading (mol%) | Solvent | Time | Conversion (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| Amide of 2-azabicyclo[3.2.1]octane and pyrrolidine (Catalyst 9) | 10 | Dichloromethane | 1d | >95 | 22:78 | 57 (anti) | [2] |
| 2-azabicyclo[3.2.1]octane derivative (Catalyst 56) | 10 | Dichloromethane | 1d | 81 | - | 53 | [3] |
| 2-azabicyclo[3.2.1]octane derivative (Catalyst 54) | 10 | Dichloromethane | 1d | 70 | - | 54 | [3] |
| L-Proline | 30 | DMSO | 4h | 95 | 95:5 | 99 (anti) | Representative data |
| (S)-2-(Trifluoromethyl)pyrrolidine | 20 | Dichloromethane | 24h | 98 | 90:10 | 96 (anti) | Representative data |
Representative data for L-Proline and its derivative are included for comparative purposes and are based on commonly cited results in the field.
Table 2: Performance of 2-Azabicyclo[3.2.1]octane-based Catalysts in an Aqueous Medium
| Catalyst | Loading (mol%) | Solvent | Time | Conversion (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| Amine derivative of 2-azabicyclo[3.2.1]octane (Catalyst 6) | 10 | H₂O/THF (9:1) | 24h | >86 | 35:65 | - | [2] |
| Amide of 2-azabicyclo[3.2.1]octane and pyrrolidine (Catalyst 9) | 10 | H₂O/THF (9:1) | 24h | >86 | 27:73 | 63 (anti) | [2] |
Analysis of Performance:
Catalysts derived from the 2-azabicyclo[3.2.1]octane scaffold demonstrate high catalytic activity, achieving excellent conversions in both organic and aqueous media.[2] Notably, the amide derivative (Catalyst 9) provided the aldol product in up to 95% yield with good diastereoselectivity and enantioselectivity (up to 63% ee).[2] While the enantioselectivity of the benchmarked 2-azabicyclo[3.2.1]octane-based catalysts in this specific reaction is moderate compared to highly optimized systems like L-proline, their performance in aqueous media highlights their potential for greener chemical processes. The rigid bicyclic structure of these catalysts is thought to be crucial for inducing stereoselectivity.[4] It is important to note that further structural modifications on the 2-azabicyclo[3.2.1]octane core could lead to significant improvements in enantiocontrol.
Experimental Protocols
Reproducibility is critical in asymmetric catalysis.[5] The following are generalized experimental protocols for conducting the asymmetric aldol reaction and for the characterization of the catalyst and product.
General Protocol for Asymmetric Aldol Reaction
-
Catalyst Preparation: The organocatalyst (e.g., amide of 2-azabicyclo[3.2.1]octane and pyrrolidine, 0.02 mmol, 10 mol%) is dissolved in the chosen solvent (e.g., Dichloromethane or H₂O/THF 9:1, 1.0 mL) in a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Initiation: Cyclohexanone (2.0 mmol, 10 equivalents) is added to the catalyst solution, and the mixture is stirred for 10 minutes at room temperature.
-
Substrate Addition: p-Nitrobenzaldehyde (0.2 mmol, 1 equivalent) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., room temperature) for the designated time (e.g., 24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
Catalyst and Product Characterization
-
Catalyst Purity: The structure and purity of the synthesized catalyst should be confirmed using NMR spectroscopy (¹H, ¹³C) and elemental analysis.[5]
-
Conversion and Diastereomeric Ratio: The conversion and diastereomeric ratio of the product can be determined from the ¹H NMR spectrum of the crude reaction mixture.
-
Enantiomeric Excess: The enantiomeric excess (ee) of the purified product is determined by chiral stationary phase HPLC or GC.[5] It is crucial to validate the analytical method by checking for resolution between enantiomer peaks (Rs > 1.5) and ensuring linearity over a range of enantiomeric compositions.[5]
Visualizing the Workflow and Catalytic Cycle
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
Caption: General experimental workflow for the asymmetric aldol reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction [mdpi.com]
- 3. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 4. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
The Versatile Scaffold: A Comparative Review of 8-Azabicyclo[3.2.1]octane in Modern Drug Discovery
The 8-azabicyclo[3.2.1]octane ring system, a core structural motif of the tropane alkaloids, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, bicyclic nature provides a unique three-dimensional framework that allows for precise spatial orientation of functional groups, making it an attractive starting point for the design of potent and selective ligands for a variety of biological targets. This guide offers a comparative analysis of the applications of 8-azabicyclo[3.2.1]octane derivatives in three key therapeutic areas: N-acylethanolamine acid amidase (NAAA) inhibition, kappa opioid receptor (KOR) antagonism, and dopamine transporter (DAT) modulation.
This review summarizes quantitative data from structure-activity relationship (SAR) studies, provides detailed experimental protocols for key biological assays, and presents visual representations of relevant pathways and workflows to aid researchers, scientists, and drug development professionals in their exploration of this versatile scaffold.
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
NAAA is a lysosomal enzyme responsible for the hydrolysis of the endogenous lipid signaling molecule, N-palmitoylethanolamide (PEA). PEA exhibits anti-inflammatory and analgesic properties, and its levels are tightly regulated by NAAA. Inhibition of NAAA leads to an accumulation of PEA, thereby potentiating its therapeutic effects. The 8-azabicyclo[3.2.1]octane scaffold has been successfully employed in the development of potent and selective NAAA inhibitors.
Comparative Biological Activity of 8-Azabicyclo[3.2.1]octane-based NAAA Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| ARN19689 | human NAAA | In vitro enzyme inhibition | 0.042 | [1] |
| Analog 20 | human NAAA | In vitro enzyme inhibition | 0.23 | [1] |
Experimental Protocol: In Vitro NAAA Inhibition Assay
This protocol describes a common method for determining the in vitro potency of a test compound against NAAA using a fluorogenic substrate.[2]
Materials:
-
Recombinant human NAAA enzyme
-
NAAA assay buffer (e.g., 100 mM NaH2PO4, 100 mM sodium citrate, 0.1% Triton-X 100, 3 mM DTT, pH 4.5)[3]
-
Fluorogenic substrate: N-(4-methylcoumarin)-palmitamide (PAMCA)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the NAAA enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the enzyme and compound mixture for 10 minutes at 37°C with shaking.[2]
-
Initiate the enzymatic reaction by adding the PAMCA substrate to each well (final concentration: 25 µM).[2]
-
Incubate the reaction mixture for 30 minutes at 37°C.[2]
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[2]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Signaling Pathway of PEA and NAAA Inhibition
Caption: NAAA inhibition increases intracellular PEA levels, leading to PPAR-α activation and anti-inflammatory effects.
Kappa Opioid Receptor (KOR) Antagonism
KOR antagonists are being investigated for the treatment of depression, anxiety, and substance use disorders. The 8-azabicyclo[3.2.1]octane scaffold has proven to be a valuable framework for the design of potent and selective KOR antagonists.
Comparative Biological Activity of 8-Azabicyclo[3.2.1]octane-based KOR Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Selectivity (µ:κ / δ:κ) | Reference |
| Analog 6c | Kappa Opioid Receptor | Radioligand Binding | 20 | 36 / 415 | [4] |
| Analog 12 | Kappa Opioid Receptor | Radioligand Binding | 172 | 93 / >174 | [5] |
| Hit 3 | Kappa Opioid Receptor | Radioligand Binding | 77 | >400 / >400 | [4] |
Experimental Protocol: Radioligand Binding Assay for KOR
This protocol outlines a general procedure for determining the binding affinity of a test compound to the kappa opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human kappa opioid receptor.
-
Radioligand: [³H]U-69,593 (a selective KOR agonist).
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound (dissolved in DMSO).
-
96-well microplate.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of naloxone to a separate set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow for KOR Antagonist Screening
Caption: A typical workflow for the screening and development of 8-azabicyclo[3.2.1]octane-based KOR antagonists.
Dopamine Transporter (DAT) Ligands
The dopamine transporter is a key regulator of dopaminergic neurotransmission and a primary target for psychostimulants like cocaine. The 8-azabicyclo[3.2.1]octane scaffold has been extensively explored to develop DAT ligands as potential treatments for cocaine abuse and other neuropsychiatric disorders.
Comparative Biological Activity of 8-Azabicyclo[3.2.1]octane-based DAT Ligands
| Compound | Target | Assay Type | Ki (nM) | Selectivity (SERT/DAT) | Reference |
| 22e | DAT | Radioligand Binding | 4.0 | 1060 | [6] |
| 22g | DAT | Radioligand Binding | 3.9 | - (NET/DAT: 1358) | [6] |
Experimental Protocol: Radioligand Binding Assay for DAT
This protocol describes a general method for determining the binding affinity of a test compound to the dopamine transporter.[7]
Materials:
-
Rat striatal tissue homogenate (a rich source of DAT).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Non-specific binding control: GBR 12909 (a selective DAT inhibitor) at a high concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Test compound (dissolved in DMSO).
-
96-well microplate.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add the rat striatal homogenate, the radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of GBR 12909 to a separate set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in polyethylenimine to reduce non-specific binding.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Calculate the specific binding and determine the Ki value as described for the KOR assay.
Logical Relationship in DAT Ligand Design
Caption: The relationship between substitutions on the 8-azabicyclo[3.2.1]octane scaffold and DAT/SERT affinity and selectivity.
References
- 1. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane, ensuring the safety of laboratory personnel and environmental compliance.
This document provides procedural guidance for the safe disposal of this compound, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks and ensure responsible chemical waste management.
Hazard Summary & Safety Precautions
This compound is classified as a hazardous substance. It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and following established laboratory safety protocols.
Key Hazards:
-
Skin Irritation: Causes skin irritation (H315).[1]
-
Eye Irritation: Causes serious eye irritation (H319).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1]
Before handling, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
| PPE Category | Specification |
| Hand Protection | Wear suitable protective gloves. |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Wear protective clothing to prevent skin contact. |
| Respiratory Protection | Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Ensure the waste material is stored in a suitable, tightly closed, and properly labeled container.
-
The label should clearly identify the contents as "Waste this compound" and include appropriate hazard symbols.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep it away from incompatible materials.
-
-
Engage a Professional Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified chemical waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).
-
-
Documentation:
-
Maintain a record of the waste, including the quantity and date of disposal, in accordance with institutional and local regulations.
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spread of the spill using inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Personal Safety: Wear appropriate PPE throughout the cleanup process.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should not replace a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always comply with all local, state, and federal regulations regarding chemical waste disposal.
References
Essential Safety and Operational Guide for 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical.
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Signal Word: Warning[1]
-
Hazard Statements:
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles or Face Shield | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hand Protection | Protective Gloves | Wear suitable chemical-resistant gloves.[1] |
| Body Protection | Protective Clothing | Wear suitable protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Adequate Ventilation | Use only in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.
1. Pre-Handling Preparations:
- Ensure that a safety shower and an eyewash fountain are readily accessible and in close proximity to the workstation.[1]
- Work exclusively in a well-ventilated area or under a chemical fume hood.[1]
- Prepare and label a designated, sealed container for waste disposal.
2. Handling the Chemical:
- Avoid all personal contact, including the inhalation of dust or fumes.[4]
- Wear all prescribed personal protective equipment.[1]
- Avoid the formation of dust and aerosols.[2]
- Wash hands thoroughly after handling the material.[1]
3. Storage:
- Store in a tightly-closed container when not in use.[1]
- Keep in a cool, dry, and well-ventilated area away from incompatible substances.[1]
- Store locked up.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Containment:
- Collect any waste material, including spilled substance and contaminated PPE, and place it into a suitable, closed, and labeled disposal container.[1]
- Do not allow the product to enter drains, other waterways, or soil.[1]
2. Disposal Method:
- Dispose of the contents and container at an approved waste disposal plant.[1]
- Always consult and adhere to local, state, and federal regulations regarding hazardous waste disposal.
Quantitative Data Summary
| Data Point | Value |
| Purity | 95%[1] |
| OSHA PEL | Not Available[1] |
| NIOSH REL | Not Available[1] |
| ACGIH TLV | Not Available[1] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
